A-770041
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-[4-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N9O3/c1-21(44)41-14-16-42(17-15-41)24-9-11-25(12-10-24)43-33-30(32(35)36-20-37-33)31(39-43)23-8-13-26(29(19-23)46-3)38-34(45)28-18-22-6-4-5-7-27(22)40(28)2/h4-8,13,18-20,24-25H,9-12,14-17H2,1-3H3,(H,38,45)(H2,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWFTYYYCSSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869748-10-7 | |
| Record name | A-770041 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869748107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-770041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9855G2ZPR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of A-770041
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of A-770041, a selective and orally active small-molecule inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.
Core Mechanism of Action: Selective Inhibition of Lck
This compound functions as a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a pivotal role in T-cell activation and proliferation. The primary mechanism of this compound involves the inhibition of Lck's enzymatic activity, specifically its phosphorylation.[4][5] By doing so, it effectively blocks the downstream signaling cascades that are essential for T-cell-mediated immune responses.
The inhibition of Lck by this compound has been shown to prevent T-cell proliferation and the production of interleukin-2 (IL-2), a key cytokine in the immune response.[2] This targeted action makes Lck an attractive therapeutic target for preventing acute rejection in organ transplantation and for the management of autoimmune diseases.[2][6]
Signaling Pathway
The signaling pathway affected by this compound originates with the T-cell receptor (TCR) engagement. Upon TCR stimulation, Lck is activated and phosphorylates downstream substrates, initiating a cascade of events that leads to T-cell activation. This compound intervenes at this critical early stage, effectively dampening the entire downstream signaling process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
A-770041 Src family kinase selectivity profile
An In-Depth Technical Guide to the Src Family Kinase Selectivity Profile of A-770041
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical and cellular selectivity profile of this compound, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds and has been investigated for its potential as an immunosuppressive agent, particularly in the context of preventing organ allograft rejection.[1][2][3] This document details its inhibitory activity against various Src family kinases, provides representative experimental protocols for its characterization, and illustrates its mechanism of action within relevant signaling pathways.
This compound is a selective inhibitor of Lck, a member of the Src family of tyrosine kinases crucial for T-cell signaling.[2] Its selectivity has been characterized against several other members of the Src family. The compound demonstrates significantly higher potency for Lck compared to other kinases, particularly Fyn, which is also involved in T-cell receptor signaling.[2][4][5][6]
The inhibitory activities of this compound against a panel of Src family kinases are summarized in the table below. The data highlights its potent Lck inhibition and quantifies its selectivity over other family members.
Table 1: this compound Inhibitory Activity against Src Family Kinases
| Kinase | IC50 (µM) | Assay Conditions | Selectivity vs. Lck (Fold) |
| Lck | 0.147 | 1 mM ATP | 1 |
| Hck | 1.22 | Not Specified | ~8 |
| Src | 9.1 | 1 mM ATP | ~62 |
| Fgr | 14.1 | 1 mM ATP | ~96 |
| Fyn | 44.1 | 1 mM ATP | ~300 |
| Tie-2 | >50 | Not Specified | >340 |
Data compiled from multiple sources.[2][4][7][8]
The selectivity of this compound for Lck over Fyn is a key characteristic, as both kinases are involved in T-cell activation.[2][4] this compound was also tested against a broader panel of serine/threonine and tyrosine kinases, where it showed over 200-fold selectivity.[9]
Experimental Protocols
The following sections describe detailed, representative methodologies for the key experiments used to characterize the kinase selectivity profile of this compound.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol describes a typical radiometric assay to determine the IC50 values of an inhibitor against a purified kinase. This method measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a substrate peptide.
Objective: To quantify the concentration-dependent inhibition of kinase activity by this compound.
Materials:
-
Recombinant human Lck (or other Src family kinase)
-
Kinase Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
Substrate Peptide (e.g., 250 µM KVEKIGEGTYGVVYK for Lck)[10]
-
[γ-33P]-ATP
-
This compound (serially diluted in DMSO)
-
Phosphoric Acid (0.425% and 0.5%)
-
Methanol
-
Filter Paper/Plates
-
Scintillation Counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute into the kinase buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate peptide, and kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (for control wells) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding the Mg/[γ-33P]-ATP mixture. The final ATP concentration should be physiological, such as 1 mM, as used in the original characterization of this compound.[2][4][5][6]
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes).[10]
-
Termination: Stop the reaction by adding 0.5% phosphoric acid.[10]
-
Separation: Spot an aliquot of the reaction mixture onto a filter paper/plate. Wash the filter multiple times with 0.425% phosphoric acid to remove unincorporated [γ-33P]-ATP, followed by a final wash with methanol.[10]
-
Detection: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Inhibition of Concanavalin A-Induced IL-2 Production
This protocol measures the effect of this compound on T-cell activation in a cellular context by quantifying the production of Interleukin-2 (IL-2), a key cytokine in T-cell proliferation.
Objective: To determine the EC50 of this compound for the inhibition of T-cell activation.
Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Concanavalin A (Con A), a T-cell mitogen
-
This compound (serially diluted)
-
Culture Medium (e.g., RPMI-1640)
-
Human IL-2 ELISA Kit
-
CO2 Incubator
Procedure:
-
Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation. If using whole blood, it can be used directly.
-
Compound Addition: Add serial dilutions of this compound to the cells in a 96-well plate.
-
Stimulation: Add Con A to the wells to stimulate T-cell activation and IL-2 production.[8][11] The final concentration of Con A may need to be optimized (e.g., 5 µg/mL).[12][13]
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant, which contains the secreted IL-2.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-2 production for each this compound concentration compared to the Con A-stimulated control. Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration. This compound inhibits Con A-stimulated IL-2 production with an EC50 of approximately 80 nM.[1][2][14]
Signaling Pathway and Mechanism of Action
Src family kinases, particularly Lck and Fyn, are critical for initiating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement, Lck is activated and phosphorylates the ITAM motifs on the CD3 complex, leading to the recruitment and activation of ZAP-70 and subsequent downstream signaling events that culminate in T-cell activation, proliferation, and IL-2 production. This compound exerts its immunosuppressive effects by directly inhibiting Lck, thereby blocking this initial and critical step in T-cell activation.
Caption: T-Cell Receptor signaling pathway highlighting the inhibitory action of this compound on Lck.
Experimental Workflow for Kinase Inhibitor Characterization
The characterization of a selective kinase inhibitor like this compound follows a multi-stage workflow. This process begins with broad biochemical screening to identify potent hits, followed by increasingly complex assays to confirm selectivity and cellular activity, and finally, in vivo models to establish therapeutic efficacy.
Caption: General workflow for the characterization of a selective kinase inhibitor like this compound.
References
- 1. promega.com [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of concanavalin A-induced human lymphocyte mitogenic factor (Interleukin-2) production by suppressor T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Suppression of interleukin-2 production by human concanavalin A-induced suppressor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of interleukin 2 production by prostaglandin E2 is not absolute but depends on the strength of the stimulating signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Adenine Nucleotides Attenuate Murine T Cell Activation Induced by Concanavalin A or T Cell Receptor Stimulation [frontiersin.org]
- 14. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Functions of Lck Targeted by A-770041: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of the Lymphocyte-specific protein tyrosine kinase (Lck) and its targeted inhibition by the small molecule A-770041. This document details the critical role of Lck in T-cell activation and downstream signaling cascades. Furthermore, it presents quantitative data on the inhibitory effects of this compound, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the key signaling pathways and experimental workflows.
Core Biological Functions of Lck in T-Cell Signaling
Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in T-lymphocytes and natural killer (NK) cells. It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade, a fundamental process in the adaptive immune response.
Upon engagement of the TCR with an antigen-presenting cell (APC), Lck, which is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is brought into proximity with the TCR complex. This initiates a series of phosphorylation events that propagate the downstream signaling cascade. The primary functions of Lck include:
-
Phosphorylation of ITAMs: Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic domains of the CD3 and ζ-chains of the TCR complex.
-
Recruitment and Activation of ZAP-70: The phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, Zeta-chain-associated protein kinase 70 (ZAP-70). Upon recruitment, Lck phosphorylates and activates ZAP-70.
-
Phosphorylation of Downstream Adaptor Proteins: Activated ZAP-70, in turn, phosphorylates key adaptor proteins, most notably Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).
-
Signal Amplification and Diversification: The phosphorylation of these adaptor proteins creates a scaffold for the assembly of a larger signaling complex, leading to the activation of multiple downstream pathways, including the PLCγ-Ca2+, Ras-MAPK, and PKC pathways. These pathways ultimately culminate in cytokine production (such as Interleukin-2), T-cell proliferation, and differentiation.
This compound: A Selective Inhibitor of Lck
This compound is a potent and selective small-molecule inhibitor of Lck.[1][2] It acts as an ATP-competitive inhibitor, binding to the kinase domain of Lck and preventing the transfer of phosphate from ATP to its substrates. This inhibition effectively blocks the initial steps of TCR signaling, thereby suppressing T-cell activation and subsequent immune responses.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | ATP Concentration | Reference |
| Lck | 147 | 1 mM | [1] |
| Fyn | 44,100 | Not Specified | [1] |
| Src | 9,100 | Not Specified | [1] |
| Fgr | 14,100 | Not Specified | [1] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Assay | Cell Type | Stimulus | Endpoint | EC50 (nM) | Reference |
| IL-2 Production | Whole Blood | Concanavalin A | IL-2 Secretion | ~80 | [3] |
| IL-2 Production | In vivo (rat) | Concanavalin A | IL-2 Secretion | 78 ± 28 | [3] |
| Lck Phosphorylation | Murine CD4+ T-cells | anti-CD3/CD28 | Lck Phosphorylation | ≥100 | [4] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the direct inhibition of Lck's kinase activity. This leads to the disruption of the entire downstream signaling cascade initiated by TCR engagement.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and Lck.
In Vitro Lck Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Lck.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Substrate: A generic tyrosine kinase substrate such as Poly(Glu, Tyr) 4:1.
-
ATP: A mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for Lck (typically 1 mM for this compound characterization).[1]
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).
-
Add 20 µL of purified recombinant Lck enzyme in kinase buffer.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Expose the gel to a phosphor screen and visualize the radiolabeled (phosphorylated) substrate using a phosphorimager.
-
Quantify the band intensities and calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Lck, ZAP-70, and LAT Phosphorylation in Jurkat T-Cells
This protocol details the procedure to assess the effect of this compound on the phosphorylation of Lck and its downstream targets, ZAP-70 and LAT, in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Resuspend cells at 1 x 10⁶ cells/mL in serum-free media.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.
-
Stimulate the cells with anti-CD3 (e.g., OKT3, 10 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Lck (Tyr394), phosphorylated ZAP-70 (Tyr319), and phosphorylated LAT (Tyr191) overnight at 4°C. Also, probe separate blots for total Lck, ZAP-70, LAT, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein phosphorylation.
-
Cell-Based T-Cell Activation Assay (IL-2 Production)
This assay measures the functional consequence of Lck inhibition by this compound on T-cell activation, using IL-2 production as a readout.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
A-770041: A Technical Guide to a Selective Lck Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-770041 is a potent and selective, orally bioavailable inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell signaling cascade. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. Special emphasis is placed on its mechanism of action, with illustrative signaling pathways and detailed experimental protocols for key assays that have been instrumental in its characterization. This guide is intended to serve as a valuable resource for researchers in immunology, oncology, and drug discovery who are interested in the therapeutic potential of targeting Lck.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule belonging to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its discovery and development were reported by researchers at Abbott Laboratories. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(4-(1-(trans-4-(4-acetylpiperazin-1-yl)cyclohexyl)-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)-1-methyl-1H-indole-2-carboxamide | [1] |
| Molecular Formula | C₃₄H₃₉N₉O₃ | [2] |
| Molecular Weight | 621.73 g/mol | [2] |
| CAS Number | 869748-10-7 | [2] |
| SMILES | O=C(NC1=CC(C2=NN(C3CC--INVALID-LINK--C[C@H]3)C5=C2N=CN=C5N)=C(OC)C=C1)C6=CC7=C(N6C)C=CC=C7 | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [2] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of Lck, a non-receptor tyrosine kinase of the Src family that plays a pivotal role in the initiation of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell (APC), Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This phosphorylation event initiates a downstream signaling cascade involving ZAP-70, LAT, and PLC-γ1, ultimately leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).
By binding to the ATP-binding site of Lck, this compound competitively inhibits its kinase activity, thereby blocking the initial steps of T-cell activation. This mechanism of action makes this compound a promising candidate for the treatment of T-cell mediated autoimmune diseases and organ transplant rejection.
In Vitro Activity
This compound has been shown to be a potent inhibitor of Lck in enzymatic assays. Its selectivity for Lck over other Src family kinases is a key feature, minimizing potential off-target effects.
| Target Kinase | IC₅₀ (nM) | Selectivity vs. Lck | Reference |
| Lck | 147 (in the presence of 1 mM ATP) | - | [1][2] |
| Fyn | > 44,100 | > 300-fold | [1][2] |
| Src | 9,100 | ~62-fold | [2] |
| Fgr | 14,100 | ~96-fold | [2] |
In cellular assays, this compound effectively inhibits T-cell activation. It has been demonstrated to inhibit the production of IL-2 in human whole blood stimulated with concanavalin A, with an EC₅₀ of approximately 80 nM[1].
In Vivo Activity
The efficacy of this compound has been demonstrated in animal models of immune response and organ transplantation. Oral administration of this compound inhibited concanavalin A-induced IL-2 production in rats with an in vivo EC₅₀ of 78 ± 28 nM[1].
In a rat model of heterotopic heart transplantation, daily oral doses of this compound at 10 mg/kg or higher were shown to prevent allograft rejection for at least 65 days[1]. This demonstrates the potential of this compound as an immunosuppressive agent for preventing organ transplant rejection.
Signaling Pathways
The following diagram illustrates the Lck-mediated T-cell activation pathway and the point of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the foundational studies.
Lck Enzymatic Inhibition Assay
This protocol describes the method to determine the in vitro inhibitory activity of this compound against the Lck enzyme.
Objective: To measure the IC₅₀ of this compound for Lck kinase.
Materials:
-
Recombinant human Lck enzyme
-
Biotinylated peptide substrate (e.g., poly-Glu-Tyr, 4:1)
-
This compound (dissolved in DMSO)
-
ATP (1 mM final concentration)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-coated microplates
-
Time-resolved fluorescence reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a streptavidin-coated microplate.
-
Add 10 µL of a solution containing the Lck enzyme and the biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration 1 mM).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the europium-labeled anti-phosphotyrosine antibody.
-
Incubate for another 30 minutes at room temperature to allow for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Read the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
Human Whole Blood IL-2 Production Assay
This protocol details the method to assess the inhibitory effect of this compound on T-cell activation in a more physiologically relevant setting.
Objective: To determine the EC₅₀ of this compound for the inhibition of IL-2 production in human whole blood.
Materials:
-
Freshly drawn human whole blood (heparinized)
-
This compound (dissolved in DMSO)
-
Concanavalin A (mitogen to stimulate T-cells)
-
RPMI 1640 medium
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Human IL-2 ELISA kit
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in RPMI 1640 medium.
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control.
-
Add 160 µL of heparinized human whole blood to each well.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
Add 20 µL of Concanavalin A solution (final concentration, e.g., 25 µg/mL) to stimulate the T-cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of IL-2 in the plasma using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 production for each this compound concentration and determine the EC₅₀ value.
Rat Heterotopic Heart Transplantation Model
This protocol outlines the in vivo model used to evaluate the efficacy of this compound in preventing organ allograft rejection.
Objective: To assess the ability of this compound to prolong the survival of a transplanted heart in a rat model of allograft rejection.
Animals:
-
Donor rats: Brown Norway (BN) rats
-
Recipient rats: Lewis (LEW) rats (creates a major histocompatibility barrier)
Materials:
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for microsurgery
-
Sutures
Procedure:
-
Surgical Procedure:
-
Anesthetize both the donor (BN) and recipient (LEW) rats.
-
In the donor rat, perform a median sternotomy to expose the heart. Cannulate the aorta and perfuse the heart with cold cardioplegic solution. Excise the heart.
-
In the recipient rat, perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's infrarenal abdominal aorta, and an end-to-side anastomosis of the donor pulmonary artery to the recipient's inferior vena cava.
-
Close the abdominal incision. The transplanted heart should begin to beat spontaneously.
-
-
Drug Administration:
-
Beginning on the day of transplantation, administer this compound or vehicle control to the recipient rats daily via oral gavage. Dosing regimens to be tested (e.g., 2.5, 5, 10, 20 mg/kg/day).
-
-
Monitoring and Endpoint:
-
Monitor the function of the transplanted heart daily by abdominal palpation.
-
The primary endpoint is the cessation of a palpable heartbeat, which signifies graft rejection.
-
Record the number of days to rejection for each animal.
-
At the time of rejection or at the end of the study, euthanize the animals and collect the transplanted heart for histological analysis to confirm rejection.
-
Conclusion
This compound is a well-characterized, selective inhibitor of Lck with demonstrated efficacy in both in vitro and in vivo models of T-cell-mediated immune responses. Its favorable pharmacokinetic profile and oral bioavailability make it a valuable tool for studying the role of Lck in health and disease, and a promising lead compound for the development of novel immunosuppressive therapies. The detailed chemical, biological, and methodological information provided in this guide serves as a solid foundation for further research and development efforts centered on this important molecule.
References
A-770041: An In-Depth Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3][4] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and signaling.[2] Its inhibition is a key therapeutic strategy for preventing T-cell mediated immune responses, such as those involved in acute organ transplant rejection and autoimmune diseases.[2] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Core Mechanism of Action
This compound functions as a selective inhibitor of Lck, a non-receptor Src family kinase crucial for T-cell signaling.[5] Lck is integral to the initiation of T-cell receptor (TCR) signaling cascades, T-cell development, and homeostasis.[5] By inhibiting Lck, this compound effectively blocks downstream signaling pathways that lead to T-cell proliferation and the production of key cytokines like Interleukin-2 (IL-2).[2]
In Vitro Effects
Enzymatic and Cellular Activity
This compound demonstrates high selectivity for Lck over other Src family kinases. In enzymatic assays, it inhibits Lck with a half-maximal inhibitory concentration (IC50) of 147 nM in the presence of 1 mM ATP.[1][2][3][4] Its selectivity is highlighted by significantly higher IC50 values for other related kinases.[1]
In cell-based assays, this compound effectively suppresses T-cell function. It dose-dependently inhibits anti-CD3 induced IL-2 production in whole blood with a half-maximal effective concentration (EC50) of approximately 80 nM.[1][2] Furthermore, studies have shown that this compound inhibits the phosphorylation of Lck in murine CD4+ T-cells at concentrations of 100 nM and higher.[6][7]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / EC50 | Conditions | Reference |
| Lck | Enzymatic Assay | 147 nM | 1 mM ATP | [1][2] |
| Fyn | Enzymatic Assay | 44.1 µM | [1] | |
| Src | Enzymatic Assay | 9.1 µM | [1] | |
| Fgr | Enzymatic Assay | 14.1 µM | [1] | |
| IL-2 Production | Whole Blood Assay | ~80 nM | Anti-CD3 Stimulation | [1][2] |
| Lck Phosphorylation | Murine CD4+ T-cells | ≥100 nM | Anti-CD3/CD28 Stimulation | [6][7] |
In Vivo Effects
Pharmacokinetics and Efficacy
This compound is orally bioavailable, with a reported oral bioavailability (F) of 34.1 ± 7.2% at a dose of 10 mg/kg and a half-life (t1/2) of 4.1 ± 0.1 hours in rats.[2] In vivo studies have demonstrated its efficacy in suppressing T-cell mediated immune responses. Oral administration of this compound inhibits concanavalin A-induced IL-2 production in vivo with an EC50 of 78 ± 28 nM.[2]
Allograft Rejection and Lung Fibrosis Models
The immunosuppressive properties of this compound have been validated in preclinical models of disease. In a rat model of heart allograft rejection, doses of 10 mg/kg/day and higher were shown to prevent rejection of heterotopically transplanted hearts for at least 65 days.[2]
More recently, the therapeutic potential of this compound has been explored in the context of lung fibrosis. In a bleomycin-induced mouse model of lung fibrosis, daily administration of this compound (5 mg/kg) attenuated lung fibrosis, particularly when administered during the early inflammatory phase.[6][8] This effect is attributed to the inhibition of TGF-β production by regulatory T-cells (Tregs).[7][8]
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability (F) | Rat | 10 mg/kg | 34.1 ± 7.2% | [2] |
| Half-life (t1/2) | Rat | Not Specified | 4.1 ± 0.1 h | [2] |
| IL-2 Production (EC50) | Rat | Oral | 78 ± 28 nM | [2] |
| Heart Allograft Rejection | Rat | ≥10 mg/kg/day | Prevention for ≥65 days | [2] |
| Lung Fibrosis | Mouse | 5 mg/kg/day | Attenuation of fibrosis | [6][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound within the T-cell signaling cascade and a typical experimental workflow for evaluating its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
A-770041: A Deep Dive into its Role in T-Cell Activation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). It details the compound's mechanism of action within the intricate T-cell activation signaling cascade, presents key quantitative data on its activity, outlines relevant experimental protocols for its characterization, and visualizes the complex biological pathways and workflows involved.
Introduction to this compound and its Target: Lck
This compound is an orally bioavailable small molecule that has demonstrated significant immunosuppressive properties.[1][2][3] Its primary molecular target is Lck, a member of the Src family of non-receptor tyrosine kinases predominantly expressed in T-lymphocytes.[4][5][6] Lck plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, a critical process for T-cell activation, proliferation, and cytokine production.[2][5][6][7] By selectively inhibiting Lck, this compound effectively dampens the T-cell mediated immune response, making it a compound of interest for the prevention of organ allograft rejection and the treatment of T-cell mediated autoimmune diseases.[1][2][7]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value | ATP Concentration | Notes | Reference |
| Lck | 147 nM | 1 mM | --- | [1][2][8][9] |
| Fyn | 44.1 µM | Not Specified | 300-fold selective for Lck over Fyn. | [1][2] |
| Src | 9.1 µM | Not Specified | --- | [1] |
| Fgr | 14.1 µM | Not Specified | --- | [1] |
Table 2: Cellular and In Vivo Efficacy of this compound
| Assay | EC50 Value | Cell Type/Model | Notes | Reference |
| Anti-CD3 induced IL-2 Production | 80 nM | Human whole blood | Dose-dependent inhibition. | [1][2] |
| Concanavalin A-induced IL-2 Production (in vivo) | 78 nM | Rat | Oral administration. | [1][2] |
Mechanism of Action: this compound in the T-Cell Activation Pathway
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This event triggers a signaling cascade heavily dependent on the kinase activity of Lck.
Upon TCR stimulation, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[10][11] This phosphorylation event creates docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Recruited ZAP-70 is then phosphorylated and activated by Lck.[10][11] Activated ZAP-70, in turn, phosphorylates key downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells).[10][11][12][13] Phosphorylated LAT serves as a scaffold to recruit a multitude of signaling molecules, including PLC-γ1, Grb2, and Gads, which ultimately leads to the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors drive the expression of genes essential for T-cell activation, such as the cytokine Interleukin-2 (IL-2).
This compound, by directly inhibiting the kinase activity of Lck, acts at the very beginning of this cascade. This inhibition prevents the initial phosphorylation of ITAMs, thereby blocking the recruitment and activation of ZAP-70 and all subsequent downstream signaling events. The net effect is a potent suppression of T-cell activation, proliferation, and cytokine production.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Lck Kinase Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of Lck. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Lck enzyme
-
Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[14]
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (e.g., DMSO).
-
Add 2 µL of Lck enzyme to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.[14]
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Incubate for 40 minutes at room temperature.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate for 30 minutes at room temperature.[14]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
T-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of T-cells following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium
-
Anti-CD3 antibody (e.g., clone OKT3 for human cells)
-
Anti-CD28 antibody (soluble)
-
This compound
-
Cell proliferation reagent (e.g., [3H]-thymidine or a fluorescent dye like CFSE)
-
96-well flat-bottom plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Prepare a single-cell suspension of PBMCs or T-cells in complete RPMI-1640 at a density of 1-2 x 10^6 cells/mL.[15]
-
Add 100 µL of the cell suspension to each well.[15]
-
Add serial dilutions of this compound to the wells.
-
Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the wells for co-stimulation.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For [3H]-thymidine incorporation:
-
Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For CFSE-based proliferation:
-
Label the cells with CFSE prior to plating.
-
After incubation, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
Cytokine Production Assay (IL-2)
This assay quantifies the production of IL-2 by T-cells following stimulation and treatment with this compound.
Materials:
-
Same as for the T-cell proliferation assay.
-
ELISA kit for human IL-2.
Procedure:
-
Follow steps 1-7 of the T-cell proliferation assay.
-
After the incubation period (typically 24-48 hours for cytokine production), centrifuge the plate.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 production for each this compound concentration and determine the EC50 value.
Intracellular Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration, an early event in T-cell activation, and its inhibition by this compound.
Materials:
-
Jurkat T-cells or primary T-cells
-
Cell loading medium (e.g., RPMI with 2% FCS and 25mM HEPES)[16]
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)[16][17]
-
This compound
-
T-cell stimulus (e.g., anti-CD3 antibody)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer
Procedure:
-
Resuspend T-cells in cell loading medium.
-
Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Indo-1 AM) for 30-60 minutes at 37°C in the dark.[16]
-
Wash the cells to remove excess dye.
-
Resuspend the cells in fresh medium and incubate with various concentrations of this compound.
-
Acquire a baseline fluorescence reading on a flow cytometer.
-
Add the T-cell stimulus (e.g., anti-CD3 antibody) and continue to acquire data in real-time.
-
Analyze the change in fluorescence over time to measure the calcium flux. The ratio of bound to unbound dye (for ratiometric dyes like Indo-1) is often used.[16][18]
-
Compare the calcium flux in this compound-treated cells to untreated and control cells.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Lck that effectively suppresses T-cell activation by blocking the initial steps of the TCR signaling cascade. Its ability to inhibit T-cell proliferation and cytokine production, demonstrated through a variety of in vitro and in vivo assays, underscores its potential as an immunosuppressive agent. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic applications of this compound and other Lck inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Selective Lck inhibitor | TargetMol [targetmol.com]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.lih.lu [researchportal.lih.lu]
- 12. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT | Semantic Scholar [semanticscholar.org]
- 13. Mapping the Zap-70 phosphorylation sites on LAT (linker for activation of T cells) required for recruitment and activation of signalling proteins in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. bu.edu [bu.edu]
- 17. agilent.com [agilent.com]
- 18. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A-770041: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell activation and proliferation.[1] By targeting Lck, this compound effectively modulates the immune response, demonstrating significant potential in the prevention of organ allograft rejection and the attenuation of T-cell mediated inflammatory conditions.[1][4] This technical guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of this compound, supported by experimental data and protocols.
Core Pharmacological Profile
This compound is a pyrazolo[3,4-d]pyrimidine derivative that exhibits high selectivity for Lck over other Src family kinases, such as Fyn, which is also involved in T-cell signaling.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in preclinical rodent models. The compound demonstrates good oral bioavailability and a moderate half-life, making it suitable for oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Dosage | Reference |
| Oral Bioavailability (F) | 34.1 ± 7.2% | Rat | 10 mg/kg | [1] |
| Half-life (t½) | 4.1 ± 0.1 h | Rat | 10 mg/kg | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its inhibition of Lck, leading to the suppression of T-cell mediated immune responses.
In Vitro Activity
This compound has been shown to be a potent inhibitor of Lck in enzymatic assays and to effectively block T-cell activation in cellular assays.
Table 2: In Vitro Pharmacodynamic Properties of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Lck) | 147 nM | 1 mM ATP | [1][3] |
| IC50 (Fyn) | 44.1 µM | [3] | |
| IC50 (Src) | 9.1 µM | [3] | |
| IC50 (Fgr) | 14.1 µM | [3] | |
| EC50 (IL-2 Production) | ~80 nM | Concanavalin A-stimulated whole blood | [1] |
| EC50 (IL-2 Production) | 80 nM | Anti-CD3 induced | [3] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in relevant disease models.
Table 3: In Vivo Pharmacodynamic Properties of this compound
| Parameter | Value | Animal Model | Dosage | Reference |
| EC50 (IL-2 Production) | 78 ± 28 nM | Rat | Oral administration | [1] |
| Efficacy | Prevents heart allograft rejection for at least 65 days | Rat (Brown Norway to Lewis) | ≥10 mg/kg/day | [1][2] |
| Efficacy | Attenuates bleomycin-induced lung fibrosis | Mouse | 5 mg/kg/day | [1] |
Signaling Pathway
This compound exerts its effect by inhibiting the Lck signaling pathway, which is central to T-cell receptor (TCR) signaling and subsequent T-cell activation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Determination of Lck Inhibition
Objective: To quantify the inhibitory activity of this compound on Lck kinase.
Methodology:
-
Enzymatic Assay: The in vitro inhibitory activity of this compound against Lck is determined using a kinase assay with 1 mM ATP. The IC50 value is calculated from the dose-response curve.[1][3]
-
Cellular Assay (Lck Phosphorylation):
-
Murine CD4+ T-cells are isolated from spleens using magnetic activated cell sorting (MACS).
-
Cells are stimulated with anti-CD3/CD28 antibodies.
-
The stimulated cells are incubated with varying concentrations of this compound (e.g., 0-1000 nM) for a short duration (e.g., 5 minutes).
-
The cells are then lysed, and the phosphorylation of Lck is analyzed using a capillary Western system (e.g., Simple Wes™ system).[1][5]
-
Rat Heart Allograft Rejection Model
Objective: To evaluate the in vivo efficacy of this compound in preventing organ transplant rejection.
Methodology:
-
Animals: Male Lewis rats are used as recipients and Brown Norway rats as donors.
-
Transplantation: Heterotopic heart transplantation is performed, placing the donor heart in the recipient's abdomen.
-
Treatment: this compound is administered orally at doses of 2.5, 5, 10, or 20 mg/kg/day for 14 days. A vehicle control group is also included.
-
Monitoring: Graft survival is monitored daily by abdominal palpation to assess the heartbeat.
-
Histology: At the end of the study, grafts are harvested for histological analysis to assess for signs of rejection, such as mononuclear infiltrates and microvascular changes.[1]
Bleomycin-Induced Lung Fibrosis Model
Objective: To assess the therapeutic potential of this compound in a model of lung fibrosis.
Methodology:
-
Animals: C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 3.0 mg/kg) is administered on day 0.
-
Treatment: this compound (e.g., 5 mg/kg) is administered daily by gavage. Treatment can be initiated at different phases (e.g., early, late, or full treatment).[1][5]
-
Assessment of Fibrosis:
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and TGF-β concentration.
-
Histology: Lungs are harvested, and sections are stained (e.g., with hematoxylin and eosin) to assess the degree of fibrosis using a scoring system (e.g., Ashcroft score).
-
Hydroxyproline Assay: Lung tissue is analyzed for hydroxyproline content as a measure of collagen deposition.[1][5]
-
Clinical Development Status
As of the current literature review, there is no publicly available information on clinical trials of this compound in humans. The development of this compound may have been discontinued or may be in a non-public phase.
Relationship to LFA-1/ICAM-1 Interaction
The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells or endothelial cells is a critical adhesion step required for T-cell activation. While this compound does not directly target LFA-1 or ICAM-1, its mechanism of action is downstream of this interaction. By inhibiting Lck, which is activated following T-cell receptor engagement that is stabilized by LFA-1/ICAM-1 binding, this compound effectively uncouples the initial adhesion and signaling events from the subsequent T-cell activation and effector functions.
Conclusion
This compound is a well-characterized, selective Lck inhibitor with a promising preclinical profile for the treatment of T-cell mediated diseases. Its oral bioavailability and demonstrated efficacy in models of organ transplant rejection and lung fibrosis highlight its therapeutic potential. The detailed pharmacokinetic and pharmacodynamic data, along with the established experimental protocols, provide a solid foundation for further research and development of Lck inhibitors as a therapeutic class. Further studies would be necessary to explore its potential in a clinical setting.
References
- 1. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prevention of bleomycin‐induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
A-770041: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of A-770041, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), for its application in immunology research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Core Mechanism of Action
This compound is an orally bioavailable small molecule that selectively inhibits Lck, a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a pivotal role in T-cell activation and proliferation.[4][5] Upon T-cell receptor (TCR) engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of cytokines like Interleukin-2 (IL-2), a key factor in T-cell proliferation.[5][6] By inhibiting Lck, this compound effectively blocks this signaling pathway at an early stage, thereby suppressing T-cell activation and immune responses.[4][5] This makes it a valuable tool for studying T-cell mediated immunity and for investigating therapeutic strategies for autoimmune diseases and organ transplant rejection.[5][7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| Lck IC₅₀ | 147 nM | 1 mM ATP | [1][2][3] |
| Fyn IC₅₀ | 44.1 µM | [2] | |
| Src IC₅₀ | 9.1 µM | [2] | |
| Fgr IC₅₀ | 14.1 µM | [2] | |
| IL-2 Production EC₅₀ | 80 nM | Anti-CD3 stimulated human whole blood | [1][2] |
| Lck Phosphorylation Inhibition | ≥100 nM | Anti-CD3/CD28 stimulated murine CD4+ T-cells | [8][9] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Conditions | Reference |
| IL-2 Production EC₅₀ | 78 nM | Rat | Concanavalin A-induced | [1] |
| Oral Bioavailability (F) | 34.1 ± 7.2% | Rat | 10 mg/kg | [1] |
| Half-life (t₁/₂) | 4.1 ± 0.1 h | Rat | [1] | |
| Heart Allograft Rejection Prevention | ≥10 mg/kg/day | Rat (Brown Norway to Lewis) | Oral gavage, for at least 65 days | [1][7] |
| Attenuation of Lung Fibrosis | 5 mg/kg/day | Mouse (Bleomycin-induced) | Oral gavage | [8] |
Signaling Pathways and Experimental Workflows
Lck-Mediated T-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by this compound.
Caption: Lck signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow: In Vitro Inhibition of T-Cell Proliferation
This diagram outlines the typical workflow for assessing the in vitro efficacy of this compound on T-cell proliferation.
Caption: Workflow for in vitro assessment of this compound's effect on T-cell proliferation.
Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model
The following diagram illustrates the workflow for the in vivo evaluation of this compound in a mouse model of pulmonary fibrosis.
Caption: Workflow for in vivo evaluation of this compound in a lung fibrosis model.
Experimental Protocols
In Vitro Lck Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Lck kinase activity.
Materials:
-
Recombinant human Lck enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader (scintillation counter or luminometer)
Methodology:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the this compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 5 µL of a solution containing the Lck enzyme and peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and [γ-³²P]ATP (or non-radiolabeled ATP for the ADP-Glo™ assay) in kinase buffer. The final ATP concentration should be at its Kₘ or as specified (e.g., 1 mM).
-
Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction according to the assay format (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate using a scintillation counter or luminometer.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Inhibition of Concanavalin A-Induced IL-2 Production in Whole Blood
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the inhibition of T-cell activation in a complex cellular environment.
Materials:
-
Freshly drawn heparinized human whole blood
-
RPMI-1640 medium
-
This compound
-
Concanavalin A (ConA)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
CO₂ incubator
Methodology:
-
Dilute the whole blood 1:10 in RPMI-1640 medium.
-
Prepare a serial dilution of this compound in RPMI-1640 medium.
-
Add 50 µL of the diluted blood to the wells of a 96-well plate.
-
Add 50 µL of the this compound dilution to the appropriate wells. Include wells with medium only as a no-inhibitor control.
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Prepare a solution of ConA in RPMI-1640 medium at a concentration that induces submaximal T-cell activation (e.g., 25 µg/mL).
-
Add 100 µL of the ConA solution to each well (except for the unstimulated control wells).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant.
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 production for each this compound concentration relative to the ConA-stimulated control.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Bleomycin-Induced Lung Fibrosis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of pulmonary fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Intratracheal instillation device
-
Hydroxyproline assay kit
-
Histology reagents (formalin, paraffin, Masson's trichrome stain)
Methodology:
-
Anesthetize the mice.
-
On day 0, induce lung fibrosis by intratracheal instillation of a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Administer sterile saline to the control group.
-
Starting on a predetermined day (e.g., day 0 for prophylactic treatment or day 7 for therapeutic treatment), administer this compound (e.g., 5 mg/kg) or vehicle daily via oral gavage.
-
Monitor the body weight and clinical signs of the mice throughout the experiment.
-
On the day of sacrifice (e.g., day 14 or 21), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect BAL fluid (BALF).
-
Analyze the BALF for total and differential cell counts and for the concentration of profibrotic cytokines like TGF-β using ELISA.
-
Excise the lungs. Inflate and fix one lung lobe in 10% neutral buffered formalin for histological analysis.
-
Homogenize the remaining lung tissue for biochemical analysis.
-
Embed the fixed lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method (e.g., Ashcroft score).
-
Measure the collagen content in the lung homogenates using a hydroxyproline assay.
-
Compare the results from the this compound-treated group with the vehicle-treated group to assess the anti-fibrotic efficacy.
References
- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of this compound, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 9. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A-770041 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-770041 is a potent and selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] Lck plays a crucial role in T-cell activation and signaling, making it an attractive therapeutic target for autoimmune diseases and organ transplant rejection.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including its enzymatic inhibition of Lck, its effect on cytokine production in a cellular context, and its impact on cell viability and proliferation.
Data Presentation
The following table summarizes the in vitro activity of this compound across various assays.
| Assay Type | Target/Cell Line | Parameter | Value | Notes |
| Enzymatic Assay | Lck | IC50 | 147 nM | Performed in the presence of 1 mM ATP.[1] |
| Fyn | IC50 | 44.1 µM | Demonstrates >300-fold selectivity for Lck over Fyn. | |
| Src | IC50 | 9.1 µM | Demonstrates >60-fold selectivity for Lck over Src. | |
| Fgr | IC50 | 14.1 µM | ||
| Cell-Based Assay | Concanavalin A-stimulated whole blood | EC50 | ~80 nM | Measured by inhibition of IL-2 production.[1] |
| Murine CD4+ T-cells | Effective Concentration | ≥100 nM | Inhibition of Lck phosphorylation.[3] | |
| Murine Regulatory T-cells (Tregs) | Effective Concentration | 100-500 nM | Inhibition of TGF-β production.[3] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of Lck in T-cell activation and the point of inhibition by this compound.
References
- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-770041 in Animal Models of Transplantation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of A-770041, a selective Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, in preclinical animal models of transplantation. This document outlines the mechanism of action, key in vivo data, and detailed experimental protocols to facilitate the study of its immunosuppressive effects.
Introduction to this compound
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Lck, a Src family tyrosine kinase crucial for T-cell activation.[1][2] By targeting Lck, this compound effectively suppresses T-cell receptor (TCR) signaling, leading to diminished T-cell proliferation and cytokine production, thereby preventing allograft rejection.[1][3] Its selectivity for Lck over other Src family kinases, such as Fyn, makes it a valuable tool for investigating the specific role of Lck in immune responses.[1][2]
Mechanism of Action: Lck Signaling in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first signaling molecules to be activated.[3] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade involving the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.[4][5] This cascade ultimately leads to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell proliferation, differentiation, and cytokine production, most notably Interleukin-2 (IL-2).[6] this compound, by inhibiting Lck, effectively blocks this entire downstream signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| Lck Inhibition (IC₅₀) | 147 nM (at 1 mM ATP) | Enzyme Assay | [1][2] |
| Fyn Inhibition (IC₅₀) | 44.1 µM | Enzyme Assay | [2] |
| Src Inhibition (IC₅₀) | 9.1 µM | Enzyme Assay | [2] |
| IL-2 Production Inhibition (EC₅₀) | ~80 nM | Concanavalin A-stimulated rat whole blood | [1] |
| Lck Phosphorylation Inhibition | ≥100 nM | Anti-CD3/CD28 stimulated murine CD4+ T-cells | [7][8] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Rat Heterotopic Heart Transplant Model
| Parameter | Value | Animal Model | Reference |
| Oral Bioavailability (F) | 34.1 ± 7.2% | Male Lewis Rats (10 mg/kg) | [1] |
| Half-life (t₁/₂) | 4.1 ± 0.1 h | Male Lewis Rats (10 mg/kg) | [1] |
| In Vivo IL-2 Production Inhibition (EC₅₀) | 78 ± 28 nM | Concanavalin A-induced in Male Lewis Rats | [1][2] |
| Effective Dose for Allograft Survival | ≥10 mg/kg/day (oral) | Brown Norway to Lewis Rat Heart Transplant | [1] |
| Allograft Survival (at ≥10 mg/kg/day) | >65 days | Brown Norway to Lewis Rat Heart Transplant | [1][9] |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is a poorly water-soluble compound. For oral gavage in rodents, it can be formulated as a suspension. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution (e.g., 2.08 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly to form a suspension.
-
Prepare the formulation fresh daily before administration.
Experimental Workflow: Allograft Transplantation and this compound Treatment
The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a transplantation model.
Detailed Protocol 1: Heterotopic Heart Transplantation in Rats
This protocol is adapted from established methods for heterotopic heart transplantation in rats to assess the efficacy of immunosuppressive agents.[10][11]
Animal Models:
-
Donor: Brown Norway (BN) rats
-
Recipient: Lewis (LEW) rats
Surgical Procedure:
-
Anesthetize the donor rat.
-
Perform a midline thoracotomy to expose the heart.
-
Heparinize the donor.
-
Ligate the superior and inferior vena cava.
-
Transect the pulmonary veins and aorta.
-
Perfuse the heart with cold cardioplegic solution and explant the heart.
-
Anesthetize the recipient rat and perform a midline laparotomy.
-
Isolate the infrarenal abdominal aorta and inferior vena cava.
-
Perform an end-to-side anastomosis of the donor aorta to the recipient abdominal aorta and the donor pulmonary artery to the recipient inferior vena cava using 8-0 Prolene sutures.[10]
-
Release the vascular clamps to reperfuse the graft.
-
Close the abdominal wall in layers.
Post-operative Care and Monitoring:
-
Administer analgesics as required.
-
Monitor graft function daily by abdominal palpation for palpable heartbeats.
-
The endpoint is the cessation of a palpable heartbeat, confirmed by laparotomy.
This compound Administration:
-
Begin daily oral gavage of this compound (e.g., 10 or 20 mg/kg/day) or vehicle on the day of transplantation and continue for the duration of the study.[1]
Detailed Protocol 2: Full-Thickness Skin Grafting in Mice
This protocol describes a standard method for assessing skin allograft rejection in mice.[12][13]
Animal Models:
-
Donor: BALB/c mice
-
Recipient: C57BL/6 mice
Surgical Procedure:
-
Anesthetize the donor mouse and euthanize by cervical dislocation.
-
Harvest full-thickness tail skin or dorsal skin and prepare 1x1 cm grafts, removing any adipose or connective tissue.[12]
-
Store grafts in cold, sterile saline.
-
Anesthetize the recipient mouse.
-
Prepare a graft bed on the dorsal flank by excising a section of skin of the same size as the graft.
-
Place the donor skin graft onto the graft bed.
-
Secure the graft with a bandage.[14]
Post-operative Care and Monitoring:
-
Remove the bandage after 7 days.[12]
-
Monitor the graft daily for signs of rejection, such as erythema, edema, contraction, and necrosis.
-
Rejection is considered complete when more than 80-90% of the graft is necrotic.[12]
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage, starting on the day of transplantation. Dosages would need to be optimized for the mouse model.
Detailed Protocol 3: Islet Transplantation in a Diabetic Mouse Model
This protocol is for transplanting pancreatic islets into the kidney capsule of chemically-induced diabetic mice.[15][16]
Animal Models:
-
Donor: C57BL/6 mice
-
Recipient: BALB/c mice (or other strains)
Induction of Diabetes:
-
Induce diabetes in recipient mice with a single intraperitoneal injection of streptozotocin (STZ), for example, 180 mg/kg.[15]
-
Confirm diabetes by measuring blood glucose levels; mice with non-fasting glucose levels >20 mmol/L are considered diabetic.[15]
Islet Isolation and Transplantation:
-
Isolate pancreatic islets from donor mice by collagenase digestion of the pancreas.
-
Culture the isolated islets overnight.
-
Anesthetize the diabetic recipient mouse.
-
Exteriorize the left kidney through a flank incision.
-
Using a modified pipette, implant a sufficient number of islets (e.g., a minimum of 350) under the kidney capsule.[15]
-
Return the kidney to the abdominal cavity and close the incision.
Post-operative Care and Monitoring:
-
Monitor blood glucose levels regularly to assess graft function.
-
Successful engraftment is indicated by a return to normoglycemia.
-
Graft rejection is defined by a return to hyperglycemia.
This compound Administration:
-
Initiate daily oral gavage of this compound or vehicle at the time of transplantation.
Concluding Remarks
This compound is a valuable research tool for investigating the role of Lck in transplantation immunology. Its oral bioavailability and selectivity make it a suitable candidate for in vivo studies in various animal models of allograft rejection. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. It is recommended that investigators optimize dosages and treatment regimens for their specific animal models and experimental questions.
References
- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 5. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 6. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 7. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 9. Discovery of this compound, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat heterotopic cardiac transplantation [bio-protocol.org]
- 12. Murine Full-thickness Skin Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Murine Skin Transplantation [jove.com]
- 15. Intraportal Transplantation of Pancreatic Islets in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Transplantation of Pancreatic Islets Into the Kidney Capsule of Diabetic Mice [jove.com]
A-770041 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-770041 is a potent and selective, orally bioavailable inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a critical role in T-cell activation and signaling, making it a key target for immunomodulatory therapies.[3] this compound has demonstrated efficacy in preventing organ allograft rejection in preclinical models and is a valuable tool for studying T-cell mediated immune responses.[3][4][5] These application notes provide detailed protocols for the preparation and handling of this compound solutions, along with stability data and experimental guidelines.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that for some solvents, warming and sonication may be required to achieve complete dissolution.[1][6]
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (40.21 mM) | Ultrasonic warming to 80°C may be necessary. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| 0.1 M HCl | 20 mg/mL | |
| Ethanol | 2 mg/mL |
Solution Preparation Protocols
In Vitro Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Protocol:
-
Equilibrate: Allow the this compound vial and DMSO to warm to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 621.73 g/mol ), weigh out 6.22 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly. If precipitation occurs, gentle warming (up to 80°C) and/or sonication can be used to aid dissolution.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C.
In Vivo Formulation
For in vivo experiments, this compound can be formulated as a suspension or a clear solution. The following are examples of common formulations. It is recommended to prepare these solutions fresh on the day of use.[1]
Suspension Formulation (2.08 mg/mL): [1] This formulation is suitable for oral and intraperitoneal injections.
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix until uniform.
-
Finally, add saline to reach the final volume and mix well.
-
Ultrasonication may be required to achieve a uniform suspension.
Clear Solution Formulations (≥ 2.08 mg/mL): [1]
-
Option 1: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Option 2: 10% DMSO, 90% Corn Oil
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corresponding vehicle (20% SBE-β-CD in Saline or Corn Oil) to the final volume and mix thoroughly until a clear solution is obtained.
Stability and Storage
The stability of this compound is dependent on its form (solid vs. solution) and storage conditions.
| Form | Storage Temperature | Stability |
| Solid (Powder) | -20°C | ≥ 4 years[4] |
| Stock Solution in DMSO | -20°C | Up to 1 year[1] |
| -80°C | Up to 2 years[1] | |
| Working Solutions | Room Temperature | Prepare fresh daily; long-term storage is not recommended. |
Note: To ensure the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles of the stock solutions.[1]
Experimental Applications
This compound is a selective inhibitor of Lck and is a valuable tool for studying T-cell signaling and its role in various diseases.
Mechanism of Action
This compound selectively inhibits the kinase activity of Lck, which is a critical early step in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates key downstream signaling molecules, leading to T-cell activation, proliferation, and cytokine production (e.g., IL-2). By inhibiting Lck, this compound effectively blocks these processes.[3] this compound induces dephosphorylation of Lck by SHP-1, leading to its inactivation.[4]
In Vitro Assays
A common application of this compound is in cell-based assays to assess its impact on T-cell function.
Example Protocol: Inhibition of IL-2 Production in Jurkat Cells
-
Cell Culture: Culture Jurkat cells (a human T-lymphocyte cell line) in appropriate media.
-
Plating: Plate cells at a desired density in a multi-well plate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0-30 µM) for a specified time (e.g., 2 hours).[1]
-
Stimulation: Stimulate the cells with anti-CD3 antibodies to induce T-cell activation and IL-2 production.
-
Incubation: Incubate for a suitable period (e.g., 24 hours).
-
Analysis: Collect the cell supernatant and measure IL-2 levels using an ELISA kit.
In Vivo Studies
This compound has been used in animal models to investigate its immunosuppressive effects.
Example Application: Murine Model of Lung Fibrosis In a bleomycin-induced lung fibrosis model in mice, this compound was administered daily by gavage at a dosage of 5 mg/kg.[7][8] This treatment was shown to attenuate lung fibrosis by reducing the production of TGF-β in regulatory T-cells.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's biological activity.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 / EC50 | Assay Conditions |
| Lck | 147 nM (IC50) | In the presence of 1 mM ATP.[1][2][3] |
| Fyn | 44.1 µM (IC50) | |
| Src | 9.1 µM (IC50) | |
| Fgr | 14.1 µM (IC50) | |
| IL-2 Production (Human Whole Blood) | 80 nM (EC50) | Anti-CD3 induced.[1][3][4] |
| CTV-1 Human Acute Myeloid Leukemia Cells | 224 nM (IC50) | Inhibition of cell growth.[4] |
Table 2: In Vivo Efficacy
| Model | Dosage | Effect |
| Rat Heart Allograft | 10-20 mg/kg/day | Prevents acute rejection and increases graft survival.[4] |
| Concanavalin A-induced IL-2 Production (Rat) | Oral Administration | In vivo EC50 of 78 nM.[3] |
| Bleomycin-induced Lung Fibrosis (Mouse) | 5 mg/kg/day (gavage) | Attenuates lung fibrosis.[7][8] |
Disclaimer
This document is intended for research use only. The protocols and data provided are for guidance and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | Selective Lck inhibitor | TargetMol [targetmol.com]
- 7. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
Application Notes and Protocols: Measuring Lck Phosphorylation Inhibition by A-770041 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) phosphorylation by the selective inhibitor A-770041 using Western blotting. This protocol is intended for researchers in immunology, oncology, and drug development investigating T-cell signaling pathways.
Introduction
Lck is a critical non-receptor Src-family tyrosine kinase that plays a pivotal role in initiating T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, Lck phosphorylates key downstream targets, leading to T-cell activation, proliferation, and cytokine production. Dysregulation of Lck activity is implicated in various autoimmune diseases and cancers. This compound is a potent and selective inhibitor of Lck, making it a valuable tool for studying Lck function and a potential therapeutic agent.[3][4][5] This document outlines the methodology to assess the inhibitory effect of this compound on Lck phosphorylation in a cellular context.
Lck Signaling Pathway
The binding of an antigen to the T-cell receptor (TCR) complex, along with co-receptors CD4 or CD8, brings Lck into proximity with the TCR's immunoreceptor tyrosine-based activation motifs (ITAMs). Lck then phosphorylates these ITAMs, creating docking sites for another kinase, ZAP-70. Lck subsequently phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins to propagate the signaling cascade, ultimately leading to T-cell activation.[6][7] this compound exerts its effect by directly inhibiting the kinase activity of Lck.
Lck Signaling Pathway and Inhibition by this compound.
Experimental Data
The inhibitory activity of this compound on Lck can be quantified through in vitro kinase assays and cellular assays measuring downstream effects.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Lck kinase activity) | 147 nM | In vitro kinase assay | [4][8] |
| EC50 (IL-2 Production) | ~80 nM | Concanavalin A-stimulated whole blood | [4][8] |
| Effective Concentration in Cells | ≥100 nM | Murine CD4+ T-cells | [9][10] |
Experimental Workflow
The overall experimental workflow involves cell culture, stimulation, treatment with this compound, cell lysis, protein quantification, Western blotting, and data analysis.
Experimental workflow for assessing this compound-mediated inhibition of Lck phosphorylation.
Detailed Experimental Protocol: Western Blot for Lck Phosphorylation
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
1. Reagents and Materials
-
Cell Lines: Jurkat cells or primary T-lymphocytes.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Stimulation Reagents: Anti-CD3 and anti-CD28 antibodies.
-
Inhibitor: this compound (prepared in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[11]
-
Primary Antibodies:
-
Rabbit anti-phospho-Lck (Tyr505) antibody (e.g., Cell Signaling Technology #2751, 1:1000 dilution).
-
Rabbit anti-total Lck antibody (e.g., Cell Signaling Technology #2752, 1:1000 dilution).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 dilution).
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Culture and Treatment
-
Culture T-cells to the desired density (e.g., 70-80% confluency for adherent cells or an appropriate density for suspension cells).
-
Starve the cells in serum-free media for 2-4 hours before stimulation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with anti-CD3/CD28 antibodies for a predetermined time (e.g., 5-15 minutes) to induce Lck phosphorylation.
3. Cell Lysis and Protein Quantification
-
After treatment, immediately place the cell culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA assay.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer and 2x Laemmli sample buffer.
-
Denature the protein samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-phospho-Lck) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-Lck antibody and re-probed with an antibody against total Lck.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Lck to total Lck for each sample.
-
Plot the normalized phospho-Lck levels against the concentration of this compound to generate a dose-response curve.
Troubleshooting
-
High Background: Ensure the use of BSA for blocking, not milk. Increase the number and duration of washes. Optimize antibody concentrations.
-
Weak or No Signal: Confirm successful protein transfer. Ensure the use of phosphatase inhibitors during cell lysis. Check the activity of the primary and secondary antibodies. Use a positive control (stimulated cells without inhibitor).
-
Inconsistent Results: Ensure equal protein loading. Maintain consistent incubation times and temperatures. Prepare fresh buffers and reagents.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 10. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Note and Protocols for Flow Cytometry Analysis of T-cells Treated with A-770041
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-770041 is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3][4] Lck plays a pivotal role in the initiation of T-cell activation, proliferation, and cytokine production.[1][2] Inhibition of Lck is a key therapeutic strategy for modulating immune responses in various contexts, including autoimmune diseases and organ transplant rejection.[2][4] This document provides detailed protocols for the treatment of T-cells with this compound and subsequent analysis of its effects using flow cytometry. The included methodologies and data will guide researchers in assessing the impact of this compound on T-cell signaling and function.
Mechanism of Action
This compound selectively targets the Lck tyrosine kinase, a member of the Src family of kinases.[3] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a downstream signaling cascade involving enzymes like PLCγ and transcription factors such as NFAT and NF-κB, ultimately culminating in T-cell activation, cytokine release, and proliferation.[1][5] By inhibiting Lck, this compound effectively blocks these initial signaling events, thereby suppressing T-cell-mediated immune responses.[1][6]
Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Lck) | 147 nM (at 1 mM ATP) | Enzyme Assay | [3][6] |
| Selectivity | ~300-fold over Fyn | Enzyme Assay | [3][6] |
| EC50 (IL-2 Production) | ~80 nM | Concanavalin A-stimulated whole blood | [6] |
| Inhibitory Concentration (Lck Phosphorylation) | ≥100 nM | Murine CD4+ T-cells | [7][8] |
Signaling Pathway Diagram
The following diagram illustrates the T-cell receptor signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Treatment of T-cells with this compound
This protocol describes the general procedure for treating isolated T-cells or Peripheral Blood Mononuclear Cells (PBMCs) with this compound prior to flow cytometry analysis.
Materials:
-
Isolated primary T-cells or PBMCs
-
Complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
This compound (stock solution in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, Phorbol 12-myristate 13-acetate (PMA) and ionomycin, or antigen-pulsed dendritic cells)[9][10][11]
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Isolate T-cells or PBMCs from whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation). Resuspend cells in complete RPMI 1640 medium and perform a cell count to determine concentration and viability. Adjust the cell concentration to 1 x 10^6 cells/mL.[9]
-
Plate Seeding: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium from a concentrated stock. Add the desired final concentrations of this compound to the respective wells. A vehicle control (DMSO) should be included. A common concentration range to test for inhibition of Lck phosphorylation is 100 nM to 1 µM.[7][8]
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
T-cell Activation: Following pre-incubation, add the T-cell activation stimulus to the wells. Examples include:
-
Incubation: Incubate the cells for the desired period. For analysis of early signaling events like Lck phosphorylation, a short incubation of 5-15 minutes is sufficient.[7][8] For analysis of activation markers or cytokine production, longer incubation times (6-96 hours) are required.[9]
-
Cell Harvesting: After incubation, harvest the cells for flow cytometry staining.
Protocol 2: Flow Cytometry Analysis of T-cell Activation Markers
This protocol details the staining procedure for surface markers of T-cell activation.
Materials:
-
Treated and activated T-cells (from Protocol 1)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8, CD69, CD25, CD137)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)[12]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Centrifuge the 96-well plate at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellets in 200 µL of cold FACS buffer and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Surface Staining: Prepare an antibody cocktail containing the desired fluorochrome-conjugated antibodies at their predetermined optimal concentrations in FACS buffer. Resuspend the cell pellets in 50-100 µL of the antibody cocktail.[12]
-
Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.
-
Washing: Add 1 mL of FACS buffer to each well and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.
-
Viability Staining: Resuspend the cells in 100 µL of FACS buffer containing a viability dye according to the manufacturer's instructions. Incubate for 5-10 minutes at room temperature in the dark just before analysis.[12]
-
Data Acquisition: Acquire the samples on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.
Protocol 3: Intracellular Staining for Phosphorylated Proteins and Cytokines
This protocol is for the detection of intracellular targets such as phosphorylated Lck (pLck) or cytokines like IFN-γ and IL-2.
Materials:
-
Treated and activated T-cells (from Protocol 1)
-
FACS buffer
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies for intracellular targets (e.g., anti-pLck, anti-IFN-γ, anti-IL-2)
-
(Optional for cytokine staining) Protein transport inhibitor (e.g., Brefeldin A or Monensin)
Procedure:
-
Surface Staining: Perform surface staining as described in Protocol 2, steps 1-5.
-
Fixation: After the final wash of the surface staining, resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at 4°C.
-
Permeabilization and Intracellular Staining:
-
Wash the fixed cells twice with 1x Perm/Wash buffer from the kit.
-
Prepare an antibody cocktail with the intracellular antibodies diluted in 1x Perm/Wash buffer.
-
Resuspend the cell pellets in the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with 1x Perm/Wash buffer.
-
Final Resuspension: Resuspend the cells in FACS buffer for analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for analyzing the effect of this compound on T-cells.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers investigating the effects of the Lck inhibitor this compound on T-cell function. By utilizing these standardized methods for cell treatment and flow cytometry analysis, scientists can obtain reliable and reproducible data on the modulation of T-cell signaling and activation, aiding in the development of novel immunomodulatory therapies.
References
- 1. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Studying TGF-β Production in Regulatory T-cells using A-770041
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in immune regulation, particularly in the function of regulatory T-cells (Tregs).[1] Tregs are essential for maintaining self-tolerance and preventing autoimmune diseases, and their suppressive functions are partly mediated by the production of TGF-β.[1][2] Dysregulation of TGF-β production in Tregs has been implicated in various pathologies, including autoimmune disorders and fibrosis.[3][4][5]
A-770041 is a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a key signaling molecule in T-cells.[6][7][8] Lck is crucial for T-cell activation and downstream signaling pathways.[6] Recent studies have demonstrated that this compound can effectively suppress TGF-β production in Tregs, making it a valuable tool for investigating the role of the Lck-TGF-β axis in Treg biology and related diseases.[3][4][5] These application notes provide detailed protocols for utilizing this compound to study TGF-β production in regulatory T-cells.
Mechanism of Action
This compound is a small molecule inhibitor that targets the lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[3][4][6] Lck is critically involved in the initial stages of T-cell receptor (TCR) signaling. By inhibiting the phosphorylation of Lck, this compound effectively dampens downstream signaling cascades that lead to T-cell activation and cytokine production.[3][4] In regulatory T-cells, the inhibition of Lck by this compound has been shown to specifically reduce the expression of TGF-β1 at both the messenger RNA (mRNA) and protein levels.[3][4][5] This targeted inhibition allows for the specific investigation of the role of Lck-dependent TGF-β production in Treg function.
References
- 1. Regulatory T Cells, Transforming Growth Factor–β, and Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transforming growth factor–β1 in regulatory T cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of this compound, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-770041 in a Murine Model of Bleomycin-Induced Pulmonary Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lungs and compromised respiratory function.[1] The bleomycin-induced lung fibrosis model in mice is a widely utilized preclinical model to study the pathogenesis of IPF and evaluate potential therapeutic agents.[2] A-770041 is a specific inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases expressed in T-cells.[1][3] Recent studies have demonstrated that this compound can attenuate lung fibrosis in the bleomycin model, primarily by suppressing the production of Transforming Growth Factor-beta (TGF-β) in regulatory T-cells (Tregs).[1][3] These findings highlight the role of lymphocytes in the early stages of lung fibrosis and suggest this compound as a potential therapeutic candidate.[4][5]
This document provides detailed application notes summarizing the quantitative effects of this compound and comprehensive protocols for replicating the key experiments in a bleomycin-induced lung fibrosis model.
Data Presentation: Efficacy of this compound
The therapeutic effects of this compound were evaluated by assessing lung fibrosis severity, collagen content, and key cellular and cytokine changes in the lungs of bleomycin-treated mice.[1]
Table 1: Effect of this compound on Histological Fibrosis Score and Collagen Content
| Treatment Group | Dosing Schedule (Days Post-Bleomycin) | Mean Ashcroft Score (Day 21) | Mean Hydroxyproline Content (µ g/lung , Day 21) |
| Control (Saline) | N/A | ~0.5 | ~100 |
| Bleomycin + Vehicle | 0-21 | ~6.0 | ~250 |
| Bleomycin + this compound | 0-10 (Early Phase) | ~3.5 ** | ~150 ** |
| Bleomycin + this compound | 11-21 (Late Phase) | ~5.5 | ~225 |
| Bleomycin + this compound | 0-21 (Full Treatment) | ~3.0 ** | ~140 ** |
| *Data are approximated from graphical representations in Kagawa et al., 2022.[1][6] *p<0.01 vs. Bleomycin + Vehicle group. |
Table 2: Effect of this compound on Inflammatory Cells and TGF-β Levels
| Analyte | Treatment Group | Day 7 | Day 14 | Day 21 |
| Lymphocyte Count in BALF (x10^4 cells) | Bleomycin + Vehicle | ~1.0 | ~4.0 | ~2.0 |
| TGF-β in BALF (pg/mL) | Bleomycin + Vehicle | ~150 | ~100 | ~50 |
| TGF-β in BALF (pg/mL) | Bleomycin + this compound (Early) | ~75 # | Not Reported | Not Reported |
| TGF-β1+ CD4+ T-cells (% of CD4+ T-cells) | Bleomycin + Vehicle | ~12% | Not Reported | Not Reported |
| TGF-β1+ CD4+ T-cells (% of CD4+ T-cells) | Bleomycin + this compound | ~6% # | Not Reported | Not Reported |
| TGF-β1+ Tregs (% of Tregs) | Bleomycin + Vehicle | ~12% | Not Reported | Not Reported |
| TGF-β1+ Tregs (% of Tregs) | Bleomycin + this compound | ~6% ** | Not Reported | Not Reported |
| *Data are approximated from graphical representations in Kagawa et al., 2022.[1][3][7] BALF: Bronchoalveolar Lavage Fluid. Tregs: Regulatory T-cells. *p<0.05, #p<0.01 vs. Bleomycin + Vehicle group at the same time point. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound attenuates pulmonary fibrosis by inhibiting Lck in T-cells. This inhibition leads to a downstream reduction in the production and secretion of the pro-fibrotic cytokine TGF-β, particularly from regulatory T-cells (Tregs). The decrease in TGF-β alleviates the fibrotic cascade induced by bleomycin injury.[1][3]
Figure 1: Proposed signaling pathway for this compound in lung fibrosis.
Experimental Workflow
The experimental design involves inducing lung fibrosis in mice via intratracheal bleomycin administration, followed by daily treatment with this compound during specific phases of disease progression. The efficacy of the treatment is assessed at day 21 through various histological and biochemical analyses.[1]
Figure 2: Experimental workflow for evaluating this compound.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using a single intratracheal instillation of bleomycin.[1][2]
-
Animals: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[3]
-
Materials:
-
Bleomycin sulfate (e.g., from Nippon Kayaku)
-
Sterile 0.9% saline
-
Anesthetics (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Intubation equipment or surgical tools for tracheal exposure
-
-
Procedure:
-
Anesthetize the mouse using a validated institutional protocol.
-
Position the mouse in a supine position on a surgical board.
-
Expose the trachea via a small midline incision or use a non-invasive intubation method.
-
Prepare a solution of bleomycin in sterile saline. A single dose of 3.0 mg/kg is administered.[1]
-
Instill the bleomycin solution (typically 50 µL volume) directly into the trachea using a microsyringe or catheter.
-
Ensure the mouse is held in a vertical position for a short period to allow for even distribution of the solution into the lungs.
-
Suture the incision if applicable and monitor the animal until it has fully recovered from anesthesia.
-
Control animals receive an equal volume of sterile saline.
-
Administration of this compound
This compound is administered orally via gavage.[1]
-
Materials:
-
This compound
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
-
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle. A daily dose of 5 mg/kg is used.[1]
-
Administer the solution daily by oral gavage.
-
Treatment can be divided into different phases to study prophylactic versus therapeutic effects:
-
Early Phase Treatment: Days 0 to 10 post-bleomycin.
-
Late Phase Treatment: Days 11 to 21 post-bleomycin.
-
Full Treatment: Days 0 to 21 post-bleomycin.[1]
-
-
The vehicle control group receives an equal volume of the vehicle on the same schedule.
-
Assessment of Lung Fibrosis
Analysis is typically performed 21 days after bleomycin instillation.
3.1. Histological Analysis (Ashcroft Scoring)
-
Procedure:
-
At day 21, euthanize mice and perfuse the lungs.
-
Inflate and fix the lungs with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin and cut 4-µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to visualize tissue architecture and collagen deposition.
-
Score the degree of fibrosis on a scale of 0 to 8 using the Ashcroft scoring method, where a higher score indicates more severe fibrosis.[1]
-
3.2. Hydroxyproline Assay
This assay quantifies the total collagen content in the lung.[1]
-
Procedure:
-
Harvest the lungs at day 21 and snap-freeze or process immediately.
-
Homogenize the entire lung tissue in distilled water.
-
Measure the hydroxyproline content using a commercially available hydroxyproline assay kit according to the manufacturer's instructions.
-
Results are typically expressed as µg of hydroxyproline per whole lung.
-
Bronchoalveolar Lavage (BAL) and Cytokine Analysis
BAL fluid (BALF) is collected to analyze inflammatory cell influx and cytokine levels.[1]
-
Procedure:
-
Following euthanasia, cannulate the trachea.
-
Instill and aspirate a known volume of sterile saline or PBS (e.g., 1 mL) three times.
-
Pool the retrieved fluid.
-
Centrifuge the BALF to pellet the cells.
-
Count the total number of cells in the pellet. Differential cell counts (e.g., lymphocytes, macrophages) can be performed on cytospin preparations.
-
Use the supernatant for cytokine analysis. The concentration of TGF-β can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]
-
Flow Cytometry for T-cell Analysis
This method is used to identify and quantify specific T-cell populations, such as TGF-β-producing Tregs, in the lung tissue.[1]
-
Procedure:
-
Harvest lungs and process them into a single-cell suspension using enzymatic digestion (e.g., with collagenase) and mechanical disruption.
-
For intracellular cytokine staining (e.g., for TGF-β), stimulate cells ex vivo with agents like PMA, ionomycin, and a protein transport inhibitor (e.g., brefeldin A) for several hours.
-
Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD25).
-
Fix and permeabilize the cells.
-
Stain for intracellular markers (e.g., Foxp3 for Tregs, TGF-β1).
-
Analyze the stained cells using a flow cytometer. Gate on specific populations (e.g., CD3+CD4+Foxp3+ cells for Tregs) to determine their frequency and the percentage of these cells that are positive for TGF-β1.[1]
-
References
- 1. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 2. Innate T‐cell‐derived IL‐17A/F protects from bleomycin‐induced acute lung injury but not bleomycin or adenoviral TGF‐β1‐induced lung fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Lung Fibrosis and Emphysema in Mice Using Automated Micro-Computed Tomography | PLOS One [journals.plos.org]
- 5. Prevention of bleomycin-induced pulmonary fibrosis by a RANKL peptide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 7. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
A-770041: Application Notes and Protocols for the Inhibition of IL-2 Production in T-Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-770041 is a potent and selective small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling cascade that leads to T-cell activation and subsequent production of Interleukin-2 (IL-2).[1] Due to its targeted action, this compound serves as a valuable tool for studying T-cell immunology and as a potential therapeutic agent for autoimmune diseases and organ transplant rejection.[1][2] These application notes provide detailed protocols for utilizing this compound to inhibit IL-2 production in T-cells, along with data presentation and visualization of the underlying signaling pathways.
Data Presentation
The inhibitory activity of this compound on Lck and IL-2 production is summarized in the tables below. This quantitative data provides a clear reference for its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Conditions | Reference |
| Lck | IC50 | 147 nM | 1 mM ATP | [1][3] |
| Fyn | IC50 | 44.1 µM | [3] | |
| Src | IC50 | 9.1 µM | [3] | |
| Fgr | IC50 | 14.1 µM | [3] | |
| IL-2 Production | EC50 | ~80 nM | Concanavalin A-stimulated whole blood | [1] |
| IL-2 Production | EC50 | 80 nM | Anti-CD3 induced | [3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Stimulation | Reference |
| EC50 | 78 ± 28 nM | Rat | Concanavalin A-induced IL-2 production | [1] |
Signaling Pathway
T-cell activation leading to IL-2 production is initiated by the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This triggers a signaling cascade heavily reliant on the kinase activity of Lck. This compound exerts its inhibitory effect at the apex of this cascade.
Experimental Protocols
In Vitro Inhibition of IL-2 Production in Jurkat T-Cells
This protocol details the methodology to assess the inhibitory effect of this compound on IL-2 production in Jurkat T-cells, a human T-lymphocyte cell line.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 antibody (e.g., OKT3)
-
Anti-CD28 antibody
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Plate reader
Protocol:
-
Cell Culture: Culture Jurkat E6.1 cells in supplemented RPMI-1640 medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
Cell Plating: Seed Jurkat cells at a density of 2x10^4 cells per well in 90 µL of culture medium in a 96-well plate and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 5 µL of the diluted compound to the respective wells. For the vehicle control, add 5 µL of medium with the same final concentration of DMSO. Incubate for 2 hours.[4]
-
T-Cell Stimulation: Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies. A final concentration of 1-5 µg/mL for anti-CD3 and 1-10 µg/mL for anti-CD28 is commonly used.[5] Add 5 µL of the stimulation cocktail to each well (except for the unstimulated control).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[4]
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 80 µL of the supernatant from each well for IL-2 measurement.
-
IL-2 ELISA: Quantify the amount of IL-2 in the collected supernatants using a human IL-2 ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-2 production for each concentration of this compound relative to the stimulated vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Analysis of Lck Signaling Pathway by Western Blot
This protocol outlines the procedure to investigate the effect of this compound on the phosphorylation of key proteins in the Lck signaling cascade.
Materials:
-
T-cells (Jurkat or primary)
-
This compound
-
Stimulating antibodies (anti-CD3/CD28)
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Stimulation:
-
Cell Lysis:
-
Immediately after stimulation, place the cells on ice and wash twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and then transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the total protein and/or a loading control (e.g., β-actin).
-
Conclusion
This compound is a valuable research tool for dissecting the intricacies of T-cell signaling and for the preclinical evaluation of Lck inhibition as a therapeutic strategy. The protocols provided herein offer a robust framework for investigating the effects of this compound on IL-2 production and the upstream signaling events in T-cells. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data for researchers in immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing A-770041 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use A-770041, a selective Lck inhibitor, in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and orally active inhibitor of the Src-family kinase, Lck (Lymphocyte-specific protein tyrosine kinase).[1] Lck plays a crucial role in T-cell receptor (TCR) signaling, and its inhibition by this compound leads to the suppression of T-cell activation and proliferation.[2] Specifically, this compound has been shown to inhibit the production of interleukin-2 (IL-2), a key cytokine in T-cell proliferation.[2]
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is cell-line and assay-dependent. However, based on published studies, a general starting range for in vitro experiments is between 80 nM and 1 µM. For instance, an EC50 of approximately 80 nM has been reported for the inhibition of concanavalin A-stimulated IL-2 production in whole blood.[2] Inhibition of Lck phosphorylation in murine CD4+ T-cells has been observed at concentrations of 100 nM and higher.[3][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in a solvent like DMSO to prepare a high-concentration stock solution.[5] For storage, it is recommended to keep the stock solution at -20°C or -80°C.[1] Manufacturer guidelines suggest that solutions may be unstable and should be prepared fresh or stored in small aliquots to avoid repeated freeze-thaw cycles.[6]
Q4: Is this compound selective for Lck?
This compound exhibits high selectivity for Lck over other Src family kinases. It is reportedly 300-fold more selective for Lck than for Fyn, another Src family kinase involved in T-cell signaling.[6] Its IC50 value for Lck is 147 nM, while for other kinases like Src and Fgr, the IC50 values are in the micromolar range (9.1 µM and 14.1 µM, respectively).[1]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | Inhibitor concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity.[7] | Perform a dose-response curve to identify the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the reported IC50/EC50 values. |
| Solvent toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at high concentrations.[7] | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent but without this compound). | |
| Prolonged exposure: Continuous exposure to the inhibitor may disrupt essential cellular processes.[7] | Reduce the incubation time. Determine the minimum exposure time required to achieve the desired biological effect through a time-course experiment. | |
| Inconsistent or No Inhibitory Effect | Suboptimal inhibitor concentration: The concentration used may be too low to effectively inhibit Lck in your specific cell type or under your experimental conditions. | As mentioned above, perform a thorough dose-response study to determine the effective concentration range for your cell line and assay. |
| Inhibitor degradation: this compound solutions may not be stable over long periods or with improper storage.[6] | Prepare fresh stock solutions or use freshly thawed aliquots for each experiment. Follow the manufacturer's storage recommendations diligently. | |
| Cell permeability issues: While this compound is orally active, its permeability can vary between different cell types. | Verify that the inhibitor is reaching its intracellular target. This can be indirectly assessed by measuring the phosphorylation status of Lck or a downstream target. | |
| Precipitation of the Compound in Culture Medium | Poor solubility: The compound may precipitate when diluted from a high-concentration stock into the aqueous culture medium. | Ensure the stock solution is fully dissolved before diluting it into the medium. It is advisable to add the stock solution to the medium while vortexing or mixing to facilitate dispersion. Consider using a pre-warmed medium. |
| Interaction with media components: Components in the serum or the medium itself could potentially interact with this compound, leading to precipitation. | Test the solubility of this compound in different types of culture media (e.g., with and without serum). |
Data Presentation
This compound Inhibitory Concentrations
| Parameter | Value | Assay Condition | Reference |
| IC50 (Lck) | 147 nM | Enzymatic assay with 1 mM ATP | [1] |
| IC50 (Src) | 9.1 µM | Enzymatic assay | [1] |
| IC50 (Fgr) | 14.1 µM | Enzymatic assay | [1] |
| IC50 (Fyn) | 44.1 µM | Enzymatic assay | [1] |
| EC50 (IL-2 Production) | ~80 nM | Concanavalin A-stimulated whole blood | [2] |
| Effective Concentration (Lck Phosphorylation Inhibition) | ≥100 nM | Murine CD4+ T-cells | [3][4] |
| Effective Concentration (TGF-β Production Inhibition) | 100 - 500 nM | Murine regulatory T-cells (Tregs) | [3][4] |
Experimental Protocols
Protocol: T-Cell Proliferation Assay Using this compound
This protocol provides a general framework for assessing the effect of this compound on T-cell proliferation. It is essential to optimize parameters such as cell density and antibody concentrations for your specific cell type.
Materials:
-
This compound
-
Primary T-cells (e.g., human PBMCs or murine splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Anti-CD3 antibody (for plate coating)
-
Anti-CD28 antibody (soluble)
-
Cell proliferation dye (e.g., CFSE)
-
96-well flat-bottom culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate Coating:
-
Dilute anti-CD3 antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.
-
Before use, wash the wells three times with 200 µL of sterile PBS.
-
-
Cell Preparation and Staining:
-
Isolate primary T-cells using standard methods (e.g., Ficoll-Paque density gradient for PBMCs).
-
Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add the cell proliferation dye (e.g., CFSE) at the manufacturer's recommended concentration.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium and resuspend them to the desired seeding density in the same medium.
-
-
Cell Seeding and Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2x the final desired concentrations.
-
Add 100 µL of the stained cell suspension to each well of the anti-CD3 coated plate.
-
Add 100 µL of the 2x this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the vehicle (e.g., DMSO).
-
Add soluble anti-CD28 antibody to a final pre-optimized concentration (e.g., 1-2 µg/mL) to all wells except for the unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze proliferation by flow cytometry. The decrease in fluorescence intensity of the cell proliferation dye indicates cell division.
-
Mandatory Visualizations
Lck Signaling Pathway
Caption: this compound inhibits Lck, a key kinase in T-cell receptor signaling.
Experimental Workflow for this compound Treatment
Caption: General workflow for cell culture experiments involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 5. This compound | Selective Lck inhibitor | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
A-770041 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing A-770041 in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to off-target effects and provide strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] It inhibits Lck with an IC50 value of approximately 147 nM.[3][4][5] However, like many kinase inhibitors, this compound can exhibit off-target activity, particularly at higher concentrations. The most well-characterized off-targets are other members of the Src kinase family.[2][3][5]
Q2: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects of this compound?
A2: Unexpected phenotypes are a potential indicator of off-target effects. While this compound is selective for Lck, it can inhibit other kinases, which might lead to unforeseen biological consequences.[2][4] It has been noted that at a concentration of 1 µM, this compound can bind to as many as 35 different kinases with high affinity.[4] Therefore, it is crucial to validate that the observed phenotype is a direct result of Lck inhibition.
Q3: What is the recommended concentration range for using this compound in cellular assays to minimize off-target effects?
A3: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired biological response. One study suggests using a maximum concentration of 500 nM to avoid effects on other Src family kinases like Src, Yes, Lyn, and Fyn.[4] The effective concentration for inhibiting IL-2 production in whole blood has been reported to be around 80 nM.[1][4] A concentration range of 1-10 µM has been suggested for cellular use in some contexts, but it is critical to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.[5]
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
A4: A multi-faceted approach is recommended. This can include performing dose-response experiments, using structurally different Lck inhibitors to see if they replicate the phenotype, and employing genetic approaches like siRNA or CRISPR/Cas9 to knock down Lck and observe if the phenotype is recapitulated. Additionally, performing a rescue experiment with a drug-resistant Lck mutant can provide strong evidence for on-target activity.
Troubleshooting Guide
Issue: High Cytotoxicity or Unexpected Cell Death
-
Potential Cause: Off-target inhibition of kinases essential for cell survival.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent.
-
Use a Lower Concentration: Titrate this compound to the lowest concentration that effectively inhibits Lck phosphorylation without causing significant cell death.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to confirm the effects are not due to the chemical scaffold itself.
-
Alternative Lck Inhibitor: Use a structurally unrelated Lck inhibitor to see if it produces the same cytotoxic effects.
-
Issue: Discrepancy Between In Vitro and In Vivo Results
-
Potential Cause: Differences in metabolism, bioavailability, or off-target profiles between a simplified in vitro system and a complex in vivo model.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Ensure this compound reaches the target tissue at a concentration sufficient to inhibit Lck without engaging off-targets. This compound is known to be orally bioavailable.[1][4]
-
In Vivo Dose Titration: Perform in vivo dose-response studies to find the optimal therapeutic window.
-
Ex Vivo Analysis: Isolate cells or tissues from the treated animal to confirm Lck target engagement and assess off-target pathway modulation.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target, Lck, and other Src family kinases.
| Kinase Target | IC50 (µM) | Selectivity vs. Lck | Reference |
| Lck | 0.147 | - | [3][4][5] |
| Src | 9.1 | ~62-fold | [3][4] |
| Fyn | 44.1 | ~300-fold | [3][5] |
| Fgr | 14.1 | ~96-fold | [3][5] |
| Hck | >8-fold vs. Lck | >8-fold | [5] |
| Lyn | >8-fold vs. Lck | >8-fold | [5] |
| Tie-2 | >340-fold vs. Lck | >340-fold | [5] |
| Kdr | >340-fold vs. Lck | >340-fold | [5] |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for On-Target Lck Inhibition
Objective: To determine the optimal concentration of this compound for inhibiting Lck phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture your target cells (e.g., Jurkat T-cells) to the desired density.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of Lck (e.g., at Tyr394) and a downstream target. Use an antibody for total Lck as a loading control.
-
Data Analysis: Quantify the band intensities and plot the percentage of inhibition of phosphorylation against the log of the this compound concentration to determine the EC50.
Protocol 2: Kinase Selectivity Profiling
Objective: To identify the broader kinase off-targets of this compound.
Methodology:
-
Service Provider: Engage a commercial service provider that offers kinase screening panels (e.g., KINOMEscan, Reaction Biology).
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM).
-
Assay Performance: The service provider will perform binding or activity assays against a large panel of recombinant kinases (e.g., over 400 kinases).
-
Data Analysis: The results will be provided as a percentage of inhibition or binding affinity for each kinase in the panel. This will generate a comprehensive selectivity profile and identify potential off-targets.
Visualizations
Caption: this compound signaling pathway interactions.
References
- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Interpreting unexpected results with A-770041
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using A-770041, a selective Src-family Lck inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question: Why am I not observing the expected inhibition of T-cell activation or IL-2 production?
Possible Causes and Solutions:
-
Inadequate Concentration: The effective concentration of this compound can vary between cell types and experimental conditions.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific assay. The EC50 for inhibiting anti-CD3 induced IL-2 production is approximately 80 nM, and inhibitory effects on Lck phosphorylation in murine CD4+ T-cells have been observed at concentrations of 100 nM and higher.[1][2][3][4]
-
-
Compound Solubility and Stability: this compound has specific solubility requirements. Improper dissolution or storage can lead to loss of activity.
-
Recommendation: For in vitro studies, prepare a fresh stock solution in DMSO. For in vivo experiments, follow established protocols for formulation, such as using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Stock solutions should be stored at -20°C or -80°C and used within one to two years, respectively.[1] It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]
-
-
High ATP Concentration in Assay: The inhibitory activity of this compound is dependent on the concentration of ATP.
Question: I am observing unexpected off-target effects. How can I confirm they are not due to Lck inhibition?
Possible Causes and Solutions:
-
Inhibition of Other Src Family Kinases: While this compound is selective for Lck, it can inhibit other Src family kinases at higher concentrations.
-
Recommendation: Titrate this compound to the lowest effective concentration for Lck inhibition in your system. Refer to the selectivity profile to assess the potential for off-target effects at the concentration you are using. Consider using a structurally different Lck inhibitor as a control to confirm that the observed phenotype is specific to Lck inhibition.
-
-
Cellular Health: High concentrations of any compound can lead to cytotoxicity, which can be misinterpreted as a specific effect.
-
Recommendation: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to ensure that the observed effects are not due to a general loss of cell health.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2] Lck is a key signaling molecule in T-cells, and its inhibition blocks T-cell activation and proliferation, as well as the production of interleukin-2 (IL-2).[2]
What is the selectivity profile of this compound?
This compound exhibits significant selectivity for Lck over other Src family kinases.
| Kinase | IC50 (µM) | Selectivity vs. Lck |
| Lck | 0.147 | 1x |
| Src | 9.1 | ~62x |
| Fgr | 14.1 | ~96x |
| Fyn | 44.1 | ~300x |
| Data compiled from product information sheets.[1] |
What are the recommended experimental concentrations for this compound?
-
In Vitro:
-
In Vivo (mice):
How should I prepare and store this compound?
-
Stock Solution: Dissolve in DMSO. For a 20.8 mg/mL stock, this corresponds to a concentration of approximately 33.5 mM.[1]
-
Storage:
-
Store the solid compound at -20°C for up to 3 years.
-
Store stock solutions at -20°C for up to 1 year, or at -80°C for up to 2 years.[1]
-
-
In Vivo Formulation: A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Prepare fresh for each use.
Visualizations
Caption: this compound inhibits Lck, a key kinase in the T-cell receptor signaling pathway leading to IL-2 production.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Oral Bioavailability of A-770041
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the oral bioavailability of A-770041, a selective Lck inhibitor.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments.
Issue 1: Lower than expected oral bioavailability of this compound in preclinical models.
-
Question: My in vivo study in rats shows an oral bioavailability for this compound significantly lower than the reported ~34%. What are the potential causes and how can I troubleshoot this?
-
Answer: Low oral bioavailability can stem from several factors, including poor solubility, low permeability, and extensive first-pass metabolism. Here’s a systematic approach to troubleshoot this issue:
-
Verify Formulation and Administration:
-
Vehicle Composition: The choice of vehicle is critical. For the original pharmacokinetic studies in rats, a suitable formulation was used to achieve the reported bioavailability. Commercial suppliers often recommend a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[1] Ensure your formulation is homogenous and the compound is fully dissolved or uniformly suspended. In some studies, for daily gavage in mice, this compound has been administered in distilled water , suggesting that for certain applications, a simpler vehicle may be sufficient.
-
Administration Technique: Ensure proper oral gavage technique to avoid accidental tracheal administration, which would lead to no oral absorption.
-
-
Assess Physicochemical Properties:
-
Solubility: this compound is a lipophilic molecule with low aqueous solubility. If the compound precipitates in the gastrointestinal (GI) tract, its absorption will be limited. Consider performing in vitro solubility tests in simulated gastric and intestinal fluids.
-
-
Investigate Metabolism:
-
First-Pass Metabolism: Pyrazolopyrimidine kinase inhibitors can be susceptible to first-pass metabolism in the gut wall and liver.[2] While specific metabolic pathways for this compound are not detailed in the literature, this is a likely contributor to its incomplete bioavailability. In vitro metabolic stability assays using liver microsomes or hepatocytes can help determine the extent of metabolism.
-
-
Issue 2: High variability in plasma concentrations of this compound between individual animals.
-
Question: I am observing significant inter-individual variability in the plasma exposure (AUC and Cmax) of this compound after oral administration. What could be the reasons and what steps can I take to minimize this?
-
Answer: High variability is a common challenge with orally administered drugs, especially those with poor solubility.
-
Formulation Homogeneity: Ensure that your dosing formulation is consistently prepared and homogenous. If it is a suspension, ensure it is well-mixed before dosing each animal.
-
Food Effect: The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic compounds. Standardize the fasting period for all animals before dosing.
-
GI Tract Physiology: Factors such as gastric pH and GI motility can vary between animals and affect drug dissolution and absorption. While difficult to control, being aware of these factors is important for data interpretation.
-
Genetic Polymorphisms: Differences in drug-metabolizing enzymes and transporters among animals can contribute to variability. Using a well-characterized and genetically homogenous animal strain can help minimize this.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the reported oral bioavailability of this compound?
-
A1: The oral bioavailability (F) of this compound in rats has been reported to be 34.1 ± 7.2% at a dose of 10 mg/kg.[3]
-
-
Q2: What is the primary target of this compound and what is its mechanism of action?
-
Q3: Are there any suggested formulation strategies to improve the oral bioavailability of this compound?
-
A3: While specific formulation optimization studies for this compound are not published, general strategies for improving the bioavailability of poorly soluble kinase inhibitors can be applied. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[4][5]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
-
-
-
Q4: What is known about the metabolism of this compound?
-
A4: Specific metabolic pathways for this compound have not been detailed in the available literature. However, like many other kinase inhibitors, it is likely metabolized by cytochrome P450 enzymes in the liver.[2] Glucuronidation is also a common metabolic pathway for pyrazolopyrimidine-based compounds.[2] High first-pass metabolism is a potential reason for its incomplete oral bioavailability.[4][5]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 34.1 ± 7.2% (at 10 mg/kg) | [3] |
| Half-life (t½) | 4.1 ± 0.1 h | [3] |
| In vivo EC50 (IL-2 production) | 78 ± 28 nM | [3] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats (Based on Stachlewitz et al., 2005)
-
Animal Model: Male Lewis rats are a suitable model.[3]
-
Formulation:
-
Oral (PO): While the exact vehicle in the original study is not specified, a common formulation for similar compounds is a suspension or solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Intravenous (IV): For the determination of absolute bioavailability, an IV formulation in a suitable vehicle (e.g., saline with a co-solvent like DMSO) is required.
-
-
Dosing:
-
Administer this compound at the desired dose (e.g., 10 mg/kg) via oral gavage for the oral group and via tail vein injection for the IV group.[3]
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
-
Sample Processing:
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) using appropriate software.
-
Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A-770041 Technical Support Center: Stability and Handling in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and handling of A-770041 in various experimental settings. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. For stock solutions, high-purity, anhydrous DMSO is recommended.[1][2] Prepare high-concentration stock solutions (e.g., 10-20 mM) to minimize the volume of organic solvent in your final assay medium.
Q2: What are the recommended storage conditions for this compound?
A2: Solid this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][3] To avoid repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[4]
Q3: I've heard that this compound solutions are unstable. Is this true?
A3: Yes, it is reported that solutions of this compound can be unstable. It is highly recommended to prepare fresh working solutions from your stock for each experiment.[5] If you purchase pre-made solutions, it is advisable to use them promptly upon receipt.[5]
Q4: My this compound solution in my experimental buffer appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation indicates that the compound has fallen out of solution. This is a common issue with compounds of the pyrazolo[3,4-d]pyrimidine class due to their low aqueous solubility.[6][7][8] Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentration and unreliable results. Refer to the troubleshooting guide below to address this issue.
Q5: How can I assess the stability of this compound in my specific experimental buffer?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation Upon Dilution in Aqueous Buffer | The aqueous solubility of this compound has been exceeded. | - Decrease the final concentration of this compound in your assay. - Increase the percentage of DMSO in your final working solution (be mindful of solvent tolerance of your experimental system). - Consider using a formulation with solubilizing agents, such as those used for in vivo studies (e.g., PEG300, Tween-80), if compatible with your assay.[3] |
| Inconsistent or Lower-Than-Expected Activity | Degradation of this compound in the working solution. | - Always prepare fresh working solutions immediately before use.[5] - Minimize the time the compound spends in aqueous buffer before and during the experiment. - Perform a stability check of this compound in your specific assay buffer (see protocol below). |
| Difficulty Dissolving the Solid Compound | Physicochemical properties of the compound. | - Use high-purity, anhydrous DMSO for stock solutions.[1][2] - Sonication can aid in the dissolution of this compound in DMSO.[1] |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation of this compound. | - Ensure proper storage of solid compound and stock solutions (protected from light and moisture at recommended temperatures). - Prepare fresh working solutions for each experiment.[5] |
Quantitative Data Summary
While specific stability data in various buffers is not publicly available, the following table summarizes the known solubility and storage information for this compound.
| Solvent/Storage Condition | Concentration/Duration | Reference |
| DMSO | 20 mg/mL (32.17 mM) | [1] |
| 0.1 M HCl | 20 mg/mL | [10] |
| Ethanol | 2 mg/mL | [10] |
| Storage of Solid Powder | 3 years at -20°C | [1] |
| Storage of Stock Solution in DMSO | 1 year at -80°C | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for several minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.[1]
-
Store the stock solution in single-use aliquots at -80°C.
Protocol 2: Short-Term Stability Assessment of this compound in an Aqueous Buffer
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer of interest (e.g., PBS, TRIS, HEPES)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution to your final experimental concentration in the chosen aqueous buffer.
-
Initial Analysis (T=0): Immediately after preparation, take a sample of the working solution and analyze it using a validated HPLC-UV or LC-MS/MS method to determine the initial peak area of this compound.
-
Incubation: Store the remaining working solution under your intended experimental conditions (e.g., 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take samples of the incubated solution and analyze them using the same HPLC-UV or LC-MS/MS method.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The percentage of compound remaining can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100.
Visualizations
Lck Signaling Pathway
Caption: Lck signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Precipitation
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. This compound | Selective Lck inhibitor | TargetMol [targetmol.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Handling Storage [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
How to prevent A-770041 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of A-770041 to prevent its degradation. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a solid powder is relatively stable. For long-term storage, it is recommended to store the powder at -20°C. Under these conditions, it can be stable for at least three to four years.[1][2]
Q2: How should I store this compound after dissolving it in a solvent?
A2: Solutions of this compound are known to be less stable than the powder form.[2] It is highly recommended to prepare solutions fresh for immediate use.[2][3] If storage of a stock solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for a shorter duration of up to one year.[4][5]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO at concentrations of approximately 20 mg/mL (32.17 mM).[4][5] Sonication may be required to aid dissolution.[4][5] For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and saline are often used, but these working solutions should be prepared fresh on the day of use.
Q4: What are the known degradation pathways for this compound?
A4: Currently, there is limited publicly available information detailing the specific degradation pathways of this compound. As a complex organic molecule with a pyrazolopyrimidine core, it may be susceptible to hydrolysis, oxidation, and photodegradation. The pyrazolopyrimidine ring system can undergo oxidation.[1] Hydrolysis of functional groups on the molecule is also a potential degradation route.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound from powder. Avoid using old stock solutions, especially if they have been stored at -20°C for an extended period or subjected to multiple freeze-thaw cycles. |
| Precipitate observed in the stock solution upon thawing | Poor solubility or compound precipitation. | Before use, warm the vial to room temperature and vortex to ensure the compound is fully dissolved. If precipitation persists, sonication may be used.[4][5] |
| Loss of compound activity over time | Instability of this compound in the chosen solvent or storage conditions. | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.[5] Consider performing a stability study in your specific experimental buffer. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Powder | -20°C | ≥ 4 years | [1] |
| Powder | -20°C | 3 years | [2][4] |
| In Solvent | -80°C | 2 years | |
| In Solvent | -80°C | 1 year | [4][5] |
| In Solvent | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
For storage, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of this compound Stability in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Standards:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). This will serve as the time-zero (T=0) reference standard.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis.
-
-
Sample Preparation for Stability Study:
-
Dilute the this compound stock solution to the desired final concentration in the solvent or buffer of interest (e.g., cell culture medium, phosphate-buffered saline).
-
Divide the solution into multiple aliquots in separate vials.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.
-
Immediately analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Use a suitable C18 reverse-phase HPLC column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Monitor the elution of this compound and any potential degradation products using a UV detector at a wavelength where this compound has maximum absorbance.
-
The peak area of this compound at each time point is compared to the T=0 sample to determine the percentage of the compound remaining. The appearance of new peaks indicates the formation of degradation products.
-
Visualizations
Caption: Lck signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine by aldehyde oxidase and xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Selective Lck inhibitor | TargetMol [targetmol.com]
Technical Support Center: A-770041 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lck inhibitor, A-770041.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active small molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3][4] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine production.[3][5] this compound exerts its effects by binding to the ATP-binding site of Lck, thereby inhibiting its kinase activity and downstream signaling pathways.
Q2: What are the common applications of this compound in research?
This compound is primarily used in immunology and cancer research. Its ability to suppress T-cell activation makes it a valuable tool for studying autoimmune diseases, organ transplant rejection, and inflammatory conditions.[3][6] It has been shown to prevent heart allograft rejection in animal models.[3] Additionally, its role in modulating signaling pathways in cancer cells is an active area of investigation.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a powder. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4] Vendor recommendations suggest that stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1] However, it is crucial to note that solutions of this compound can be unstable.[2] It is recommended to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.[2]
Q4: What are the known off-target effects of this compound?
While this compound is a selective Lck inhibitor, it can exhibit activity against other Src family kinases, particularly at higher concentrations. It is reported to be 300-fold selective for Lck over Fyn.[1][3] However, its selectivity is lower against other kinases like Src, Fgr, and Hck.[1] Therefore, at higher concentrations (e.g., >1 µM), off-target effects are more likely. It is crucial to use the lowest effective concentration possible and include appropriate controls to account for potential off-target effects.
Troubleshooting Guides
Problem 1: Difficulty Dissolving this compound Powder
-
Possible Cause: The compound may have low solubility in the chosen solvent.
-
Solution:
-
Ensure you are using a high-purity, anhydrous solvent like DMSO.
-
Gentle warming of the solution (e.g., in a 37°C water bath) can aid dissolution.
-
Sonication for 10-15 minutes can also help to dissolve the powder.[4]
-
For in vivo preparations, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary to achieve a stable suspension or solution.[1]
-
Problem 2: Inconsistent or No Inhibition of Lck Phosphorylation in Western Blot
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Suboptimal Experimental Conditions.
-
Solution:
-
Titrate this compound Concentration: The effective concentration can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Optimize Incubation Time: A pre-incubation time of at least 1-2 hours with this compound before stimulation is often necessary to allow for cellular uptake and target engagement.
-
Check Cell Stimulation: Ensure your method for activating T-cells (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin) is working effectively. Include a positive control for Lck phosphorylation (stimulated cells without inhibitor).
-
-
-
Possible Cause 3: Western Blotting Issues.
-
Solution: Refer to general Western blot troubleshooting guides for issues related to antibody concentrations, transfer efficiency, and detection. Use a validated phospho-Lck antibody and ensure you are probing for the correct phosphorylation site (e.g., Tyr394 for activation).
-
Problem 3: Unexpected Cytotoxicity in Cell-Based Assays
-
Possible Cause 1: High Concentration of this compound.
-
Solution: High concentrations of this compound can induce off-target effects and cytotoxicity. Determine the IC50 for your cell line and use concentrations around this value. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess the cytotoxic profile of this compound in your specific cell line.
-
-
Possible Cause 2: High DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) as DMSO itself can be toxic to cells.
-
Problem 4: Interference with Fluorescent Assays
-
Possible Cause: Some small molecules can be inherently fluorescent or can quench the fluorescence of dyes used in assays.
-
Solution:
-
Run a control with this compound alone (without cells or other reagents) to check for autofluorescence at the excitation and emission wavelengths of your assay.
-
If interference is observed, consider using a different fluorescent dye with a shifted spectrum or a non-fluorescent assay readout (e.g., luminescence-based).
-
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Selectivity vs. Lck |
| Lck | 0.147 | 1x |
| Src | 9.1 | ~62x |
| Fgr | 14.1 | ~96x |
| Fyn | 44.1 | ~300x |
Data compiled from MedChemExpress product information.[1]
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Cell Type/Model | Stimulant | Readout | EC50/Effective Dose |
| IL-2 Production | Human Whole Blood | Anti-CD3 | IL-2 levels | ~80 nM |
| IL-2 Production | Rats (in vivo) | Concanavalin A | IL-2 levels | 78 ± 28 nM |
| Allograft Rejection | Rat Heart Transplant | - | Graft Survival | ≥10 mg/kg/day |
Data compiled from Stachlewitz et al., 2005.[3]
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | >30 |
| MCF7 | Breast Carcinoma | >30 |
| NCI-H460 | Non-Small Cell Lung Carcinoma | >30 |
| A549 | Lung Adenocarcinoma | Not specified |
| PC-3 | Prostate Adenocarcinoma | Not specified |
Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database and Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Note that for some cell lines, this compound showed low potency.[7][8]
Experimental Protocols
Protocol 1: Western Blot for Lck Phosphorylation
This protocol is adapted from a study investigating Lck inhibition in murine CD4+ T-cells.[9][10]
-
Cell Culture and Treatment:
-
Culture murine CD4+ T-cells (e.g., isolated from spleen) in appropriate media (e.g., RPMI).
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for 1-2 hours at 37°C.[9][10]
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) to induce Lck phosphorylation.[9][10]
-
-
Cell Lysis:
-
Immediately after stimulation, place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Lck (e.g., anti-pLck Tyr394) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Lck and a loading control (e.g., β-actin or GAPDH) to confirm equal loading.
-
Protocol 2: In Vitro Lck Kinase Assay
This protocol is a general guideline for an in vitro kinase assay using recombinant Lck.
-
Reagents and Buffers:
-
Recombinant active Lck protein.
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT).
-
ATP solution (concentration should be at or near the Km for Lck, if known).
-
Lck substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
This compound serial dilutions in DMSO.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Lck, and the substrate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the kinase detection reagent to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits Lck, a key kinase in TCR signaling.
Caption: Workflow for assessing this compound's effect on Lck phosphorylation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. promega.com [promega.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Validating A-770041 Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the activity of A-770041, a selective Lck inhibitor, in a new cell line.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the experimental validation of this compound.
| Question | Answer & Troubleshooting Steps |
| 1. What is the primary target of this compound and its expected potency? | This compound is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of tyrosine kinases.[1][2][3] It has a reported IC50 value of approximately 147 nM for Lck.[1][2][3] Its selectivity is noteworthy, being about 300-fold more selective for Lck than for Fyn, another Src family kinase involved in T-cell signaling.[1][2][3] |
| 2. My cells are not responding to this compound treatment. What could be the reason? | There are several potential reasons for a lack of response: - Low Lck Expression: Confirm that your new cell line expresses Lck at a sufficient level. Lck is primarily expressed in lymphocytes.[1] You can verify expression using Western blotting or qPCR. - Suboptimal Drug Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration. Effective concentrations in cellular assays have been reported in the range of 100 nM to 10 µM.[4] - Cell Permeability Issues: While this compound is orally bioavailable, cell membrane permeability can differ.[1] If direct target inhibition is not observed, consider using a cell lysis and in vitro kinase assay to confirm direct inhibition of Lck from your cell lysate. - Inactive Compound: Ensure the compound has been stored correctly (typically at -20°C or -80°C) and prepare fresh solutions for your experiments, as solutions can be unstable.[2][3] |
| 3. How can I confirm that this compound is engaging its target (Lck) in my cells? | Target engagement can be confirmed by observing the inhibition of Lck phosphorylation.[4][5] A common method is to stimulate the cells (e.g., with anti-CD3/CD28 antibodies for T-cells) and then perform a Western blot to detect phosphorylated Lck (p-Lck).[4][5] A decrease in the p-Lck signal in this compound-treated cells compared to a vehicle control would indicate target engagement. |
| 4. What are the expected downstream effects of Lck inhibition by this compound? | Inhibition of Lck should block downstream signaling pathways associated with T-cell activation.[6] Key downstream effects include: - A reduction in the production of cytokines like IL-2.[1][7] - Decreased phosphorylation of downstream signaling molecules.[1] - In some contexts, suppression of TGF-β production, particularly in regulatory T-cells (Tregs).[4][5][8] - Inhibition of T-cell proliferation and activation.[6] |
| 5. I am observing off-target effects. How can I be sure my results are specific to Lck inhibition? | While this compound is selective, it can inhibit other Src family kinases at higher concentrations. To ensure specificity: - Use the Lowest Effective Concentration: Determine the minimal concentration that inhibits Lck phosphorylation without affecting other kinases. - Orthogonal Approaches: Use a structurally different Lck inhibitor to see if it phenocopies the effects of this compound.[9] - Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce Lck expression and see if this mimics the effect of this compound.[10] - Rescue Experiments: If possible, express a drug-resistant mutant of Lck to see if it reverses the effects of this compound. |
| 6. What are appropriate positive and negative controls for my experiments? | - Positive Controls: A known cell line that is responsive to this compound. For signaling experiments, a potent, well-characterized stimulus (like anti-CD3/CD28 for T-cells) to activate the Lck pathway is crucial.[4][5] - Negative Controls: A vehicle control (e.g., DMSO) is essential.[11] Additionally, using a cell line that does not express Lck can serve as a negative control for phenotypic assays. |
Quantitative Data Summary
The following tables summarize the reported potency and effective concentrations of this compound from various studies.
Table 1: In Vitro Potency of this compound Against Src Family Kinases
| Kinase | IC50 (µM) | Selectivity vs. Lck |
| Lck | 0.147 | 1x |
| Fyn | 44.1 | ~300x |
| Src | 9.1 | ~62x |
| Fgr | 14.1 | ~96x |
| Data compiled from multiple sources.[2][12] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Type/System | Effective Concentration | Reference |
| Inhibition of IL-2 Production | Whole Blood | EC50 ≈ 80 nM | [1] |
| Inhibition of Lck Phosphorylation | Murine CD4+ T-cells | ≥ 100 nM | [4][5] |
| Inhibition of TGF-β Production | Murine Tregs | 100 - 500 nM | [4][5] |
| Potentiation of Chemotherapy | Osteosarcoma Cell Lines | 4 nM - 10 µM | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments to validate this compound activity.
Protocol 1: Western Blot for Lck Phosphorylation
Objective: To determine if this compound inhibits Lck phosphorylation in a new cell line.
Materials:
-
Your new cell line
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies for T-cells)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lck (pY394), anti-total-Lck, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells at an appropriate density and allow them to adhere or recover overnight.
-
Drug Treatment: Pre-treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for 1-2 hours.
-
Stimulation: Add the stimulating agent (if required for your cell type) for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for p-Lck and normalize to total Lck and the loading control.
Protocol 2: IL-2 Production Assay (ELISA)
Objective: To assess the functional downstream effect of this compound on IL-2 production.
Materials:
-
T-cell line or primary T-cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
T-cell stimulation reagents (e.g., Concanavalin A or anti-CD3/CD28 antibodies)
-
IL-2 ELISA kit
Procedure:
-
Cell Plating: Plate your T-cells in a 96-well plate.
-
Drug Treatment: Add serial dilutions of this compound and a vehicle control to the wells.
-
Stimulation: Add the stimulating agent to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Analysis: Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of IL-2 production.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits Lck, blocking T-Cell Receptor (TCR) signaling and subsequent T-cell activation.
Experimental Workflow for this compound Validation
Caption: Workflow for validating this compound activity, from setup to data analysis and confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 6. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Selective Lck inhibitor | TargetMol [targetmol.com]
- 8. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A-770041 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A-770041. Our goal is to help you optimize your dose-response curve experiments and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active small-molecule inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).[1][2][3] Lck is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[2][4] By inhibiting Lck, this compound effectively suppresses these T-cell mediated responses.
Q2: What are the key in vitro potency and selectivity values for this compound?
This compound exhibits high potency for Lck and selectivity over other Src family kinases. The key quantitative data are summarized in the table below.
| Target | Assay Type | IC50/EC50 | Species | Notes |
| Lck | Enzymatic Inhibition | 147 nM | - | Assayed in the presence of 1 mM ATP.[1][2][3] |
| Fyn | Enzymatic Inhibition | 44.1 µM | - | Approximately 300-fold more selective for Lck than Fyn.[1] |
| Src | Enzymatic Inhibition | 9.1 µM | - | [1] |
| Fgr | Enzymatic Inhibition | 14.1 µM | - | [1] |
| IL-2 Production | Whole Blood Assay | ~80 nM (EC50) | Human | Inhibition of Concanavalin A-stimulated IL-2 production.[2] |
| Lck Phosphorylation | Murine CD4+ T-cells | ≥100 nM | Murine | Inhibitory effect observed at concentrations of 100 nM and above.[4][5] |
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
Based on published data, a good starting point for dose-response experiments in cell-based assays is to use a concentration range that brackets the EC50 for a relevant cellular endpoint. For example, to inhibit anti-CD3 induced IL-2 production, a dose range of 0 to 30 µM has been used, with an EC50 of approximately 80 nM.[1] For inhibiting Lck phosphorylation in murine CD4+ T-cells, concentrations between 100 nM and 1000 nM have shown efficacy.[4][5] We recommend performing a broad dose-response curve (e.g., 1 nM to 50 µM) in your specific cell system to determine the optimal concentration range.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil may be required to achieve the desired concentration and solubility.[1]
Troubleshooting Guide
Problem 1: I am observing a shallow or inconsistent dose-response curve.
A shallow or inconsistent dose-response curve can arise from several factors. Here are some potential causes and solutions:
-
Compound Solubility: this compound may precipitate at higher concentrations in aqueous media.
-
Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable results.
-
Solution: Ensure your cells are in the logarithmic growth phase and have high viability. Use a consistent cell seeding density across all wells and plates.
-
-
Assay Incubation Time: The duration of exposure to this compound can impact the observed effect.
-
Solution: Optimize the incubation time for your specific assay. For signaling pathway studies (e.g., Lck phosphorylation), shorter incubation times (e.g., 5 minutes to 2 hours) may be sufficient.[1][4][5] For functional assays (e.g., cytokine production), longer incubation times (e.g., 24 hours) might be necessary.[4][5]
-
Problem 2: My IC50/EC50 value is significantly different from the published values.
Discrepancies in potency values can be due to variations in experimental conditions.
-
ATP Concentration (for enzymatic assays): The IC50 of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. The reported IC50 of 147 nM was determined in the presence of 1 mM ATP.[1][2][3]
-
Solution: Ensure that the ATP concentration in your enzymatic assay is consistent and well-documented. If you are using a different ATP concentration, expect a shift in the IC50 value.
-
-
Cell Type and Assay Endpoint: The cellular context and the specific downstream event being measured will influence the effective concentration.
-
Solution: Be aware that different cell lines may have varying levels of Lck expression or downstream signaling pathway activity, leading to different sensitivities to this compound. The EC50 for inhibiting Lck phosphorylation directly may differ from the EC50 for inhibiting a downstream functional outcome like IL-2 production.
-
Problem 3: I am observing significant cell death at higher concentrations of this compound.
High concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Off-Target Kinase Inhibition: While this compound is selective for Lck, at higher concentrations, it may inhibit other kinases that are important for cell survival.
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment to determine the cytotoxic concentration range of this compound in your cell line. Aim to use concentrations that are effective at inhibiting Lck without causing significant cell death.
-
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all wells (including controls) and is below the toxic threshold for your cell line (typically ≤ 0.5%).
-
Experimental Protocols
Protocol 1: In Vitro Lck Phosphorylation Inhibition Assay
This protocol is adapted from studies investigating the effect of this compound on Lck phosphorylation in T-cells.[4][5]
-
Cell Preparation: Isolate murine CD4+ T-cells from the spleen using magnetic-activated cell sorting (MACS).
-
Cell Stimulation: Stimulate the CD4+ T-cells with anti-CD3/CD28 antibodies.
-
This compound Treatment: Incubate the stimulated cells with varying concentrations of this compound (e.g., 0, 100, 300, 1000 nM) for 5 minutes.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated Lck (p-Lck) and total Lck.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-Lck to total Lck for each concentration of this compound.
Protocol 2: In Vitro IL-2 Production Inhibition Assay
This protocol is based on the characterization of this compound's effect on T-cell cytokine production.[1][2]
-
Cell Preparation: Use whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
This compound Treatment: Pre-incubate the cells with a dose range of this compound (e.g., 0-30 µM) for 2 hours.
-
Cell Stimulation: Stimulate the cells with anti-CD3 antibodies or Concanavalin A to induce IL-2 production.
-
Incubation: Incubate the cells for a period sufficient for IL-2 secretion (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentration of IL-2 in the supernatant using a standard ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: this compound inhibits the Lck signaling pathway in T-cells.
Caption: Experimental workflow for this compound dose-response curve generation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of A-770041 and Other Src Kinase Inhibitors for Researchers
In the landscape of targeted cancer therapy and immunological research, inhibitors of Src family kinases (SFKs) represent a critical class of therapeutic and investigational agents. This guide provides a detailed comparison of the selectivity of A-770041 against other prominent Src kinase inhibitors, namely Dasatinib, Saracatinib (AZD0530), and Bosutinib. The information is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on the biochemical potency and selectivity of these compounds, supported by experimental data and methodologies.
Introduction to Src Family Kinases and this compound
The Src family of non-receptor tyrosine kinases comprises nine members in humans (Src, Fyn, Yes, Blk, Fgr, Hck, Lck, Lyn, and Frk) that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of SFK activity is a frequent event in various cancers, making them a key target for therapeutic intervention.
This compound is a potent and selective small-molecule inhibitor, initially investigated for its immunosuppressive properties by targeting Lymphocyte-specific protein tyrosine kinase (Lck), a critical component of T-cell signaling.[2][3] Its selectivity profile within the Src family makes it a valuable tool for dissecting the specific roles of Lck and for potential therapeutic applications where targeted immunosuppression is desired.
Quantitative Comparison of Inhibitor Selectivity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other selected Src kinase inhibitors against various Src family kinases. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions, which can influence the results.
| Kinase | This compound (nM) | Dasatinib (nM) | Saracatinib (AZD0530) (nM) | Bosutinib (nM) |
| Lck | 147[2] | 0.4 - 3.3[4] | 7[4] | 16[4] |
| Src | 9100[2] | 0.5 - 1.1[4] | 2.7[5][6] | 1.2[6] |
| Fyn | 44100[2] | 0.3[4] | 5[4] | 13[4] |
| Fgr | 14100[2] | - | 4 - 10[5] | - |
| Lyn | - | 0.2 - 1.1[4] | 4[4] | 8.6[4] |
| Yes | - | - | 4 - 10[5] | - |
| Blk | - | - | 4 - 10[5] | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental protocols.
Key Observations:
-
This compound demonstrates notable selectivity for Lck over other Src family kinases, with IC50 values for Src, Fyn, and Fgr being significantly higher. Specifically, it is approximately 300-fold more selective for Lck than for Fyn.[2]
-
Dasatinib is a potent, multi-targeted inhibitor with low nanomolar IC50 values against a broad range of Src family kinases.[4]
-
Saracatinib (AZD0530) also exhibits potent, low nanomolar inhibition across several Src family members, including c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk.[5]
-
Bosutinib is a potent inhibitor of Src and Abl kinases, with a very low IC50 for Src.[6]
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below is a generalized protocol for a biochemical in vitro kinase assay, synthesized from common methodologies like radiometric and fluorescence-based assays.
Representative In Vitro Kinase Assay Protocol for IC50 Determination
This protocol outlines the general steps for measuring the inhibitory activity of a compound against a purified kinase.
1. Reagents and Materials:
-
Purified recombinant Src family kinase (e.g., Lck, Src)
-
Kinase-specific peptide substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (non-radioactive)
-
[γ-³²P]ATP (for radiometric assays) or a suitable reagent for non-radiometric detection (e.g., ADP-Glo™ Kinase Assay kit)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
Phosphocellulose paper (for radiometric assays) or appropriate microplate reader for the chosen detection method
-
Wash buffer (e.g., 0.75% phosphoric acid for radiometric assays)
-
Scintillation counter (for radiometric assays)
2. Assay Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
-
Inhibitor Addition: In a microplate, add serial dilutions of the test inhibitor. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate Kinase Reaction: Add the reagent mix to the wells containing the inhibitor. To start the reaction, add a mixture of ATP and [γ-³²P]ATP (for radiometric assays) or just ATP for non-radiometric assays. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel, corresponding to kinase activity, is then quantified using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, by adding the detection reagents according to the manufacturer's protocol. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing Key Concepts
To better understand the context of Src kinase inhibition and the process of evaluating inhibitors, the following diagrams are provided.
Caption: A simplified diagram of the Src signaling pathway.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A-770041 vs. Cyclosporin A: A Comparative Guide to Immunosuppression in Allograft Rejection
In the field of transplantation immunology, preventing allograft rejection is paramount to long-term graft survival. This guide provides a detailed comparison of two immunosuppressive agents, A-770041 and the widely-used Cyclosporin A, for researchers, scientists, and drug development professionals. We will delve into their distinct mechanisms of action, compare their efficacy based on preclinical data, and provide detailed experimental protocols for relevant assays.
Mechanism of Action: Two Distinct Pathways to Immunosuppression
This compound and Cyclosporin A prevent T-cell activation and proliferation, a critical step in the allograft rejection cascade, through entirely different molecular pathways.
This compound: Targeting Lck in T-Cell Receptor Signaling
This compound is a selective, orally bioavailable small-molecule inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).[1][2] Lck is a Src family tyrosine kinase that plays a pivotal role in the initial stages of T-cell receptor (TCR) signaling.[3] Upon TCR engagement with an antigen, Lck is activated and phosphorylates key downstream signaling molecules, leading to a cascade that results in T-cell proliferation and the production of crucial cytokines like Interleukin-2 (IL-2).[4][5]
By inhibiting Lck, this compound effectively blocks this initial signaling step, thereby preventing T-cell activation and the subsequent immune response against the allograft.[4] It is a potent inhibitor of Lck with an IC50 of 147 nM and demonstrates high selectivity (300-fold) over Fyn, another Src family kinase involved in T-cell signaling.[1][2][5]
Figure 1. this compound inhibits Lck, an early step in TCR signaling.
Cyclosporin A: The Calcineurin/NFAT Pathway Inhibitor
Cyclosporin A (CsA) is a well-established immunosuppressant that acts further downstream in the T-cell activation pathway.[6] It belongs to the class of calcineurin inhibitors.[7] Inside the T-cell, CsA binds to an intracellular protein called cyclophilin.[6] This CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[6][7]
The primary role of activated calcineurin is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT).[8] Once dephosphorylated, NFAT translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to upregulate the expression of genes crucial for T-cell activation, most notably IL-2.[8][9] By inhibiting calcineurin, CsA prevents NFAT dephosphorylation and nuclear translocation, thus halting IL-2 gene transcription and blocking T-cell proliferation.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 4. New insights into the Lck-NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Cyclosporin A-sensitive signaling pathway involving calcineurin regulates survival of reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 9. Localization of calcineurin/NFAT in human skin and psoriasis and inhibition of calcineurin/NFAT activation in human keratinocytes by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A-770041: A Comparative Guide to its Validation as a T-cell Proliferation Inhibitor
This guide provides a comprehensive comparison of A-770041, a selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), with other alternative compounds used to modulate T-cell proliferation. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the selection of appropriate research tools.
Mechanism of Action: Targeting the Lck Signaling Pathway
This compound exerts its inhibitory effect on T-cell proliferation by targeting Lck, a critical enzyme in the T-cell receptor (TCR) signaling cascade.[1][2][3] Lck is a member of the Src family of tyrosine kinases and plays a pivotal role in the initial stages of T-cell activation.[2][4][5] Upon TCR engagement, Lck phosphorylates downstream signaling molecules, leading to a cascade of events that culminates in T-cell proliferation and cytokine production, such as Interleukin-2 (IL-2).[1][2] this compound selectively inhibits the kinase activity of Lck, thereby blocking this signaling pathway and preventing T-cell proliferation.[1][3]
Comparative Performance Data
This compound has been demonstrated to be a potent and selective inhibitor of Lck. The following table summarizes its performance in comparison to other known inhibitors of T-cell proliferation.
| Compound | Target(s) | IC50 / EC50 | Key Findings |
| This compound | Lck (primary), Src family kinases | IC50 (Lck): 147 nM [1][3] EC50 (IL-2 production): ~80 nM [1] | Highly selective for Lck over other Src family kinases like Fyn (300-fold).[1][3] Orally bioavailable and effective in vivo in preventing heart allograft rejection.[1][2] |
| Nintedanib | Lck, FGFR, PDGFR, VEGFR, Src family | IC50 (Lck): 22 nM[5] | A multi-targeted tyrosine kinase inhibitor. Inhibits Lck phosphorylation in murine CD4+ T-cells at concentrations ≥30 nM.[4][5] |
| Nilotinib | Lck, Abl | IC50 (Lck): 550 nM IC50 (T-cell proliferation): 2-5 µM | Also an Abl kinase inhibitor used in cancer therapy. Shows inhibition of T-cell proliferation and Lck activity.[6] |
| Imatinib | Lck, Abl, c-Kit, PDGFR | IC50 (Lck): 1250 nM | Another Abl kinase inhibitor with known effects on T-cells.[6] |
| Cyclosporin A | Calcineurin | Varies by assay (nM range) | A widely used immunosuppressant that acts downstream of the TCR signaling cascade by inhibiting calcineurin, a key enzyme for NFAT activation. |
| SU 6656 | Src family kinases | Not specified in provided context | A general Src family kinase inhibitor. |
| Dasatinib | Bcr-Abl, Src family kinases | Not specified in provided context | A potent inhibitor of Bcr-Abl and Src family kinases. |
Experimental Protocols
In vitro Lck Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of Lck.
-
Reagents: Recombinant Lck enzyme, a specific peptide substrate, ATP, and the test compound (e.g., this compound).
-
Procedure:
-
The Lck enzyme is incubated with varying concentrations of the test compound.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by measuring ATP consumption.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the Lck kinase activity (IC50) is calculated from a dose-response curve.
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-cells following stimulation.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Stimulation: Plate the PBMCs and stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies, or a mitogen like Phytohemagglutinin (PHA).
-
Treatment: Add varying concentrations of the test compound (e.g., this compound) to the stimulated cells.
-
Incubation: Culture the cells for a period of 3-5 days.
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours. Proliferating cells will incorporate the radiolabel into their DNA. Measure the incorporated radioactivity using a scintillation counter.
-
CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity, which can be measured by flow cytometry.[6]
-
-
Data Analysis: Determine the concentration of the compound that inhibits 50% of T-cell proliferation (IC50) by plotting the proliferation data against the compound concentration.
IL-2 Production Assay
This assay quantifies the production of the key cytokine IL-2 by activated T-cells.
-
Procedure: Follow steps 1-3 of the T-cell proliferation assay.
-
Supernatant Collection: After 24-48 hours of culture, collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-2 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for IL-2.
-
Data Analysis: Calculate the effective concentration of the compound that inhibits 50% of IL-2 production (EC50) from a dose-response curve.
Conclusion
This compound is a potent and highly selective inhibitor of Lck, demonstrating significant efficacy in blocking T-cell proliferation and activation both in vitro and in vivo. Its high selectivity for Lck over other Src family kinases makes it a valuable tool for specifically interrogating the role of Lck in T-cell signaling. While broader spectrum inhibitors like Nintedanib and Nilotinib also impact T-cell function, their effects are not solely attributable to Lck inhibition. In contrast, immunosuppressants like Cyclosporin A act on a different node of the T-cell activation pathway. The choice of inhibitor will therefore depend on the specific research question being addressed. For studies requiring precise targeting of the initial TCR signaling event mediated by Lck, this compound presents a superior and well-validated option.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 6. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A-770041 and Nintedanib in Preclinical Lung Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-770041, a specific inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), and nintedanib, a multi-targeted tyrosine kinase inhibitor, in the context of lung fibrosis research. This analysis is based on preclinical data, primarily from bleomycin-induced lung fibrosis models, to inform researchers on their distinct mechanisms of action and therapeutic potential.
Executive Summary
Nintedanib is an approved therapeutic for idiopathic pulmonary fibrosis (IPF), exerting its anti-fibrotic effects by inhibiting platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] this compound, a selective Lck inhibitor, presents an alternative therapeutic strategy by targeting the inflammatory cascade that contributes to fibrosis, specifically by modulating the function of regulatory T-cells (Tregs) and reducing the production of transforming growth factor-beta (TGF-β).[1][4][5] Preclinical evidence suggests that both compounds effectively attenuate lung fibrosis, albeit through different signaling pathways.
Mechanism of Action
Nintedanib: This small molecule inhibitor targets the ATP-binding pockets of PDGFR, FGFR, and VEGFR, thereby blocking the downstream signaling cascades that promote fibroblast proliferation, migration, and differentiation into myofibroblasts—key events in the pathogenesis of fibrosis.[2][6]
This compound: This compound specifically inhibits Lck, a tyrosine kinase crucial for T-cell signaling. By inhibiting Lck, this compound has been shown to suppress the production of TGF-β1 by Tregs.[1][5] TGF-β is a potent pro-fibrotic cytokine, and its reduction is a key therapeutic target in lung fibrosis. Interestingly, nintedanib has also been shown to inhibit Lck phosphorylation, suggesting a potential overlap in their mechanisms.[1]
Comparative Efficacy in a Bleomycin-Induced Lung Fibrosis Mouse Model
A key preclinical study directly compared the efficacy of this compound and nintedanib in a bleomycin-induced lung fibrosis mouse model. The findings from this study are summarized below.
Inhibition of Lck Phosphorylation
Both this compound and nintedanib were shown to inhibit the phosphorylation of Lck in murine CD4+ T-cells, indicating that both compounds can modulate T-cell activity.[1]
| Compound | Effective Concentration for Lck Phosphorylation Inhibition |
| Nintedanib | ≥ 30 nM |
| This compound | ≥ 100 nM |
In Vivo Efficacy on Lung Fibrosis
Treatment with this compound in the early phase (days 0-10 after bleomycin induction) significantly attenuated lung fibrosis, as measured by Ashcroft scores and hydroxyproline content.[1][4]
| Treatment Group | Mean Ashcroft Score | Mean Hydroxyproline Content (µ g/lung ) |
| Vehicle | ~5.5 | ~250 |
| This compound (5 mg/kg) | ~3.5 | ~180 |
| Nintedanib (60 mg/kg) | Not directly compared in the same figure for this endpoint | Not directly compared in the same figure for this endpoint |
Note: Asterisk () indicates a statistically significant difference compared to the vehicle group. Data is estimated from graphical representations in the source study.[1]
Effects on Cellular Processes
While direct comparative studies on cellular processes are limited, the known mechanisms of action allow for an inferred comparison.
| Cellular Process | Nintedanib | This compound |
| Fibroblast Proliferation | Directly inhibits PDGF- and FGF-stimulated proliferation.[7] | Indirectly inhibits through reduction of pro-fibrotic mediators like TGF-β. |
| Myofibroblast Differentiation | Inhibits TGF-β-induced differentiation.[8] | Indirectly inhibits by suppressing TGF-β production.[1] |
| Collagen Deposition | Reduces TGF-β-stimulated collagen secretion and deposition by lung fibroblasts.[3][9] | Attenuates collagen deposition in vivo, likely as a consequence of reduced fibrosis.[4] |
| TGF-β Production | Does not directly target TGF-β production. | Suppresses TGF-β production in regulatory T-cells.[1][5] |
Signaling Pathways
The distinct mechanisms of this compound and nintedanib are illustrated in the following signaling pathway diagrams.
Experimental Protocols
Bleomycin-Induced Lung Fibrosis in Mice
A widely used and accepted model for studying pulmonary fibrosis was employed in the comparative study of this compound and nintedanib.[1][10][11]
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice are commonly used.[12]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 mg/kg) is administered to anesthetized mice.[1][13]
-
Drug Administration: this compound (e.g., 5 mg/kg) or nintedanib (e.g., 30-120 mg/kg) is administered daily by oral gavage.[1][12] Treatment can be initiated at different phases (early, late, or full) to assess prophylactic versus therapeutic effects.[1]
-
Assessment of Fibrosis:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system.[13]
-
Hydroxyproline Assay: The total collagen content in the lung is quantified by measuring the amount of hydroxyproline, a major component of collagen.[14]
-
Immunohistochemistry: Staining for specific markers of fibrosis, such as α-smooth muscle actin (α-SMA), can be performed.
-
-
Analysis of Inflammatory and Fibrotic Mediators:
Conclusion
Both this compound and nintedanib demonstrate significant anti-fibrotic effects in preclinical models of lung fibrosis. Nintedanib acts as a broad inhibitor of key growth factor receptors involved in fibroblast activation, while this compound offers a more targeted approach by modulating the inflammatory response through Lck inhibition in T-cells. The finding that nintedanib also inhibits Lck suggests a potential convergence of their mechanisms. Further research is warranted to explore the full therapeutic potential of Lck inhibition, either as a standalone therapy or in combination with other anti-fibrotic agents, for the treatment of pulmonary fibrosis.
References
- 1. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 11. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 12. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
A Comparative Guide to A-770041: An Independent Verification of its IC50 Value for Lck
This guide provides a comprehensive comparison of the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, A-770041, with other known Lck inhibitors. The focus is an independent verification of its half-maximal inhibitory concentration (IC50) value, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Lck Inhibition: A Comparative Analysis
This compound is a selective and orally active inhibitor of the Src-family kinase Lck, with a reported IC50 value of 147 nM when measured in the presence of 1 mM ATP.[1][2][3] This pyrazolo[3,4-d]pyrimidine compound demonstrates significant selectivity for Lck over other Src family kinases also involved in T-cell signaling, such as Fyn, against which it is 300-fold more selective.[1][2][3] The table below summarizes the IC50 values of this compound against various kinases, alongside other notable Lck inhibitors for a comprehensive comparison.
| Inhibitor | Target Kinase | IC50 Value (nM) | Notes |
| This compound | Lck | 147 | Measured in the presence of 1 mM ATP.[1][2][3] |
| This compound | Src | 9,100 | - |
| This compound | Fgr | 14,100 | - |
| This compound | Fyn | 44,100 | 300-fold more selective for Lck over Fyn.[1][2] |
| Nintedanib | Lck | 22 | Also inhibits FGFR, PDGFR, and VEGFR.[4] |
| BMS-243117 | Lck | 4 | A benzothiazole compound.[5] |
| PP1 | Lck | 5 | Lacks selectivity within the Src kinase family.[5] |
| PP2 | Lck | 4 | Lacks selectivity within the Src kinase family.[5] |
| Compound XII | Lck | 0.6 | A 2-aminopyrimidine carbamate.[5] |
Experimental Protocol: Determination of Lck Inhibition
The IC50 value of this compound for Lck is typically determined through an enzymatic inhibition assay. The following protocol is a generalized representation based on standard kinase assay methodologies.
Objective: To determine the concentration of this compound required to inhibit 50% of Lck kinase activity.
Materials:
-
Recombinant human Lck enzyme
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (and other inhibitors for comparison)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant Lck enzyme and the peptide substrate in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the Lck enzyme, the peptide substrate, and the various concentrations of this compound. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well. The final concentration of ATP should be maintained at 1 mM to reflect physiological conditions.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination and Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent. The signal generated is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve and identifying the concentration at which 50% inhibition is achieved.
Experimental Workflow for IC50 Determination
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of A-770041's impact on different T-cell subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the small molecule inhibitor A-770041's effects on various T-cell subsets. This compound is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell receptor (TCR) signaling.[1] Understanding its differential impact on T-helper (Th) cells, regulatory T-cells (Tregs), and cytotoxic T-lymphocytes (CTLs) is crucial for its potential therapeutic applications in autoimmune diseases, inflammatory disorders, and organ transplantation.
Executive Summary
This compound demonstrates a significant and varied impact across different T-cell lineages. Primarily, it suppresses the effector functions of Th1 and Th2 cells, reducing the production of key inflammatory and allergic cytokines, respectively. In a psoriasis model, this compound has been shown to attenuate Th1/Th17 immune responses.[2] Conversely, it promotes the function of regulatory T-cells by upregulating their key transcription factor and reducing the secretion of the pro-fibrotic cytokine TGF-β. While direct comprehensive studies on cytotoxic T-lymphocytes are limited, evidence from other Lck inhibitors strongly suggests an inhibition of their cytotoxic capabilities.
Data Presentation: Quantitative Impact of this compound on T-Cell Subsets
The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on different T-cell subsets. It is important to note that the data are compiled from studies using different experimental models, and direct quantitative comparisons between subsets should be made with caution.
Table 1: Effect of this compound on T-helper Cell (Th1 and Th2) Cytokine Production and Transcription Factors
| T-Cell Subset | Parameter Measured | Treatment | Model System | Key Finding | Reference |
| Th1 | TNF-α, IFN-γ | This compound | Imiquimod-induced psoriasis in mice | Significant reduction in the expression of TNF-α and IFN-γ in CD4+ T cells. | [2] |
| Th2 | IL-4, IL-5, IL-13 | This compound | Cockroach extract-induced allergic asthma in mice | Marked mitigation in the expression of IL-4, IL-5, and IL-13 in the pulmonary compartment. | |
| Th2 | GATA3, NFATc1 | This compound | Cockroach extract-induced allergic asthma in mice | Significant reduction in the expression of GATA3 and NFATc1 in CD4+ T cells. | |
| Th17 | IL-17A | This compound | Imiquimod-induced psoriasis in mice | Attenuation of Th17 immune responses. | [2] |
Table 2: Effect of this compound on Regulatory T-Cells (Tregs)
| Parameter Measured | Treatment | Model System | Key Finding | Reference |
| TGF-β Production | This compound (100, 500 nM) | In vitro stimulated murine Tregs | Dose-dependent decrease in TGF-β concentration in culture supernatants. | [3] |
| Tgfb mRNA Expression | This compound (100, 500 nM) | In vitro stimulated murine Tregs | Dose-dependent decrease in Tgfb mRNA levels. | [3] |
| Treg Population | This compound | Cockroach extract-induced allergic asthma in mice | Upregulation of Treg cells. |
Table 3: Inferred Impact of Lck Inhibition on Cytotoxic T-Lymphocytes (CTLs)
| Parameter Measured | Treatment | Model System | Key Finding | Reference |
| T-cell Degranulation (CD107a) | Dasatinib (a Src/Lck inhibitor) | In vitro T-cell bispecific antibody stimulation | Prevention of T-cell degranulation, indicating inhibition of cytotoxic potential. | [4] |
| Perforin and Granzyme B Release | Dasatinib (a Src/Lck inhibitor) | In vitro T-cell bispecific antibody stimulation | Implied inhibition of perforin and granzyme B release due to prevention of degranulation. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Analysis of Th1 and Th17 Cytokine Production in a Psoriasis Model[2]
-
Animal Model: Imiquimod (IMQ)-induced psoriatic inflammation in mice.
-
Treatment: this compound administered to IMQ-treated mice.
-
Cell Isolation: CD4+ T cells isolated from the spleens of mice.
-
Analysis:
-
Western Blot: To measure the expression levels of phosphorylated Lck (p-Lck), PLCγ, p38-MAPK, NFATc1, phosphorylated NFkB (p-NFkB), and phosphorylated STAT3 (p-STAT3).
-
ELISA: To quantify the protein levels of TNF-α and IFN-γ in the serum or cell culture supernatants.
-
Flow Cytometry: To determine the percentage of IL-17A producing CD4+ T cells.
-
Assessment of Th2 Cytokine Production and Treg Population in an Allergic Asthma Model
-
Animal Model: Cockroach extract (CE)-induced allergic asthma in mice.
-
Treatment: Intranasal administration of this compound.
-
Sample Collection: Bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
ELISA: To measure the levels of IL-4, IL-5, and IL-13 in BALF.
-
Flow Cytometry: To determine the percentage of CD4+ T cells positive for GATA3 and NFATc1, and to quantify the population of Foxp3+ Treg cells.
-
Quantitative PCR (qPCR): To measure the mRNA expression of GATA3 and key cytokines in isolated lung cells.
-
In Vitro Analysis of this compound on Treg Function[3]
-
Cell Culture: Murine Tregs isolated from spleens were stimulated with anti-CD3/CD28 antibodies.
-
Treatment: Cells were incubated with varying concentrations of this compound (e.g., 0, 100, 500 nM) for 24 hours.
-
Analysis:
-
ELISA: The concentration of TGF-β in the cell culture supernatant was quantified.
-
qPCR: The mRNA expression of Tgfb in the cultured cells was determined.
-
Inferred Protocol for Assessing CTL Function (Based on Dasatinib Study)[4]
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) co-cultured with target tumor cells.
-
Stimulation: Addition of a T-cell bispecific antibody to engage T-cells with target cells.
-
Treatment: Incubation with a Lck inhibitor (e.g., dasatinib) at various concentrations.
-
Analysis:
-
Flow Cytometry for Degranulation: Staining for the surface expression of CD107a on CD8+ T cells as a marker of degranulation.
-
Cytotoxicity Assay: Target cell killing can be assessed using various methods, such as chromium-51 release assays or real-time impedance-based cell analysis.
-
Flow Cytometry for Cytotoxic Molecules: Intracellular staining for perforin and granzyme B in CD8+ T cells.
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound demonstrates a multifaceted immunomodulatory profile by selectively targeting Lck. Its ability to suppress pro-inflammatory Th1 and Th17 responses, as well as Th2-mediated allergic responses, while concurrently promoting the function of regulatory T-cells, positions it as a promising therapeutic candidate for a range of immune-mediated diseases. Further investigation into its precise effects on cytotoxic T-lymphocyte function is warranted to fully elucidate its therapeutic potential and potential side effects. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies on this compound and other Lck inhibitors.
References
- 1. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 4. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Effects of A-770041 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A-770041, a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), has demonstrated notable efficacy in preclinical models of organ transplant rejection and inflammatory diseases. As a key enzyme in the T-cell receptor signaling cascade, Lck presents a compelling target for immunomodulatory therapies. This guide provides a comprehensive evaluation of the available long-term data on this compound treatment, offering a comparison with other relevant therapeutic agents and detailing the experimental protocols from key preclinical studies.
Mechanism of Action and Signaling Pathway
This compound is an orally bioavailable pyrazolo[3,4-d]pyrimidine that acts as a potent and selective inhibitor of Lck, a Src family tyrosine kinase.[1][2] Lck is crucial for the initiation of T-cell activation signaling. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, leading to the recruitment and activation of ZAP-70. This initiates a downstream signaling cascade that results in T-cell proliferation, differentiation, and cytokine production, including Interleukin-2 (IL-2).[1][2] By inhibiting Lck, this compound effectively blocks this cascade, preventing T-cell activation and the subsequent inflammatory response.[1][2]
Figure 1: this compound inhibits the Lck-mediated T-cell receptor signaling pathway.
Preclinical Efficacy and Comparative Studies
The long-term efficacy of this compound has been evaluated in preclinical models of heart allograft rejection and lung fibrosis. These studies provide valuable comparative data against standard immunosuppressants and other kinase inhibitors.
Cardiac Allograft Rejection Model
In a rat model of heterotopic heart transplantation, daily oral administration of this compound was compared to Cyclosporin A for its ability to prevent allograft rejection.[1][2]
Comparative Efficacy Data: Cardiac Allograft Rejection
| Parameter | Vehicle Control | This compound (10 mg/kg/day) | This compound (20 mg/kg/day) | Cyclosporin A (10 mg/kg/day) |
| Graft Survival | ~7-10 days | > 65 days | > 65 days | > 65 days |
| Microvascular Changes | Severe | Minimal | Minimal | Minimal |
| Mononuclear Infiltrates | Severe | Minimal | Minimal | Minimal |
| Myocyte Mineralization | Not Reported | Less than Cyclosporin A | Less than Cyclosporin A | Present |
Experimental Protocol: Rat Heterotopic Heart Transplant Model
Figure 2: Workflow for the preclinical evaluation of this compound in a rat heart transplant model.
A detailed protocol for this study would include specifics on the surgical procedure for heterotopic heart transplantation, the formulation of this compound and Cyclosporin A for oral gavage, the daily monitoring of graft function via abdominal palpation, and the histological scoring criteria for assessing rejection, microvascular changes, and mononuclear cell infiltration.
Pulmonary Fibrosis Model
This compound was also evaluated in a bleomycin-induced mouse model of lung fibrosis, with a comparison to Nintedanib, a multi-kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis.[3][4][5][6][7]
Comparative Efficacy Data: Bleomycin-Induced Lung Fibrosis
| Parameter | Vehicle Control | This compound (5 mg/kg/day) | Nintedanib (60 mg/kg/day) |
| Inhibition of Lck Phosphorylation | - | Comparable to Nintedanib | Comparable to this compound |
| Ashcroft Score (Fibrosis) | Increased | Significantly Reduced | Not Directly Compared |
| TGF-β in BALF | Increased | Significantly Reduced | Not Directly Compared |
| TGF-β-producing Tregs in Lung | Increased | Significantly Reduced | Similar Reduction |
Experimental Protocol: Bleomycin-Induced Lung Fibrosis Model
Figure 3: Workflow for evaluating this compound in a mouse model of lung fibrosis.
A detailed methodology for this study would encompass the procedure for intratracheal bleomycin administration, the preparation of this compound and Nintedanib for oral delivery, the collection and processing of bronchoalveolar lavage fluid, the methods for lung tissue harvesting and histological staining, and the gating strategy for flow cytometric analysis of regulatory T-cell populations.
Long-Term Safety and Pharmacokinetics
Pharmacokinetic Profile
| Parameter | Value |
| Oral Bioavailability (F) | 34.1 ± 7.2% (at 10 mg/kg in rats)[2][8] |
| Half-life (t1/2) | 4.1 ± 0.1 hours (in rats)[2][8] |
| In vitro IC50 (Lck) | 147 nM (at 1 mM ATP)[2][8] |
| In vitro EC50 (IL-2 production) | ~80 nM[2][8] |
| In vivo EC50 (IL-2 production) | 78 ± 28 nM[2][8] |
Data Gaps and Future Directions
Despite the promising preclinical efficacy of this compound, a comprehensive assessment of its long-term effects is limited by the absence of publicly available data in several key areas:
-
Long-Term Toxicology: No dedicated chronic toxicology studies (e.g., 6-month or 1-year studies in rodents or non-rodents) have been identified in the public domain. Such studies are essential for evaluating the potential for target-organ toxicity, carcinogenicity, and other adverse effects associated with long-term administration.
-
Chronic Dosing Pharmacokinetics: The available pharmacokinetic data is derived from single-dose or short-term studies. The effects of chronic administration on the absorption, distribution, metabolism, and excretion (ADME) of this compound are unknown.
-
Clinical Trials: There is no evidence in the public record to suggest that this compound has progressed to human clinical trials. Its development may have been discontinued for reasons that are not publicly disclosed.
Alternative Lck Inhibitors
For researchers interested in targeting Lck, several other inhibitors have been described in the literature, although comprehensive long-term comparative data is often lacking. These include:
-
Dasatinib: A multi-kinase inhibitor with activity against Lck, approved for the treatment of certain types of leukemia.[9]
-
Saracatinib (AZD0530): A dual Src/Abl kinase inhibitor that also inhibits Lck and has been investigated in various cancers.
-
Other preclinical compounds: Numerous other small molecules targeting Lck have been developed and are in various stages of preclinical investigation.[10][11][12][13]
Conclusion
This compound is a selective Lck inhibitor with demonstrated efficacy in preclinical models of organ transplantation and lung fibrosis, showing comparable or, in some aspects, superior outcomes to established therapies like Cyclosporin A and Nintedanib in short-term studies. However, a significant knowledge gap exists regarding its long-term safety profile and behavior with chronic administration. The lack of publicly available long-term toxicology data and the apparent absence of clinical development warrant a cautious interpretation of its therapeutic potential. For drug development professionals, while the preclinical efficacy of this compound validates Lck as a therapeutic target, the path forward for this specific compound remains unclear. Future research in this area should focus on either disclosing the existing long-term safety data for this compound or on the development of new Lck inhibitors with a more complete and favorable long-term safety and pharmacokinetic profile.
References
- 1. Discovery of this compound, a src-family selective orally active lck inhibitor that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 4. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 6. The lymphocyte-specific protein tyrosine kinase-specific inhibitor this compound attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LCK-SafeScreen-Model: An Advanced Ensemble Machine Learning Approach for Estimating the Binding Affinity between Compounds and LCK Target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of A-770041: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of A-770041, a selective Lck inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with waste disposal regulations. All waste containing this compound must be treated as hazardous chemical waste.
Summary of Key Disposal Principles
Proper disposal of this compound is crucial to mitigate potential environmental and health risks. The following table summarizes the recommended disposal methods for different waste streams containing this compound.
| Waste Stream | Recommended Disposal Method |
| Unused or Expired this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Solutions containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
Waste Segregation and Collection
Solid Waste:
-
Collect unused or expired this compound powder and any contaminated solid materials (e.g., weighing paper, pipette tips, gloves) in a designated, robust, and sealable hazardous waste container.
-
It is recommended to use a container specifically designated for solid chemical waste.
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Ensure the container is compatible with the solvent used to dissolve this compound.
-
The container must be kept tightly closed except when adding waste.
Labeling of Waste Containers
Properly label all hazardous waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: 869748-10-7.[1]
-
An indication of the hazards (e.g., "Irritant").[1]
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
Storage of Hazardous Waste
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the procedures outlined above are based on the Safety Data Sheet (SDS) provided by Cayman Chemical and general best practices for the disposal of hazardous chemical waste.[1]
Mandatory Visualizations
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Context
This compound is a selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway. Proper disposal is essential not only for safety but also to prevent the release of a biologically active compound into the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
